Methyl 4-bromo-2,6-diMethylbenzoate
Description
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Properties
IUPAC Name |
methyl 4-bromo-2,6-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAMBTOWPNCADR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630901 | |
| Record name | Methyl 4-bromo-2,6-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90841-46-6 | |
| Record name | Methyl 4-bromo-2,6-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 4-bromo-2,6-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust two-step synthesis route for Methyl 4-bromo-2,6-dimethylbenzoate, a valuable intermediate in organic synthesis. The process involves the electrophilic bromination of 2,6-dimethylbenzoic acid followed by Fischer esterification. This guide provides detailed experimental protocols, quantitative data, and logical diagrams to facilitate replication and understanding in a research and development setting.
Synthesis Overview
The synthesis of this compound is achieved through a sequential two-step process. The first step is the regioselective bromination of 2,6-dimethylbenzoic acid to yield 4-bromo-2,6-dimethylbenzoic acid. The directing effects of the two methyl groups favor the substitution at the para position. The second step involves the acid-catalyzed esterification of the brominated intermediate with methanol to produce the final product.
Caption: Synthesis workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) | Physical State |
| 4-Bromo-2,6-dimethylbenzoic acid | C₉H₉BrO₂ | 229.07 | 86 | Yellow oil |
| This compound | C₁₀H₁₁BrO₂ | 243.10 | Not Reported | Light yellow to brown solid |
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2,6-dimethylbenzoic acid
This protocol is adapted from a reported procedure for the bromination of 2,6-dimethylbenzoic acid.
Materials:
-
2,6-Dimethylbenzoic acid (0.50 mmol, 75.1 mg)
-
Tetrabutylammonium tribromide (Bu₄NBr₃) (1.0 mmol, 482.2 mg)
-
Acetonitrile (MeCN)
-
15% aq. Na₂S₂O₃
-
Saturated aq. Na₂CO₃
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction vial, add 2,6-dimethylbenzoic acid (0.50 mmol) and tetrabutylammonium tribromide (1.0 mmol).
-
Add acetonitrile to dissolve the reactants.
-
Stir the reaction mixture at 100 °C for 16 hours.
-
After cooling to room temperature, quench the reaction by adding 15% aqueous Na₂S₂O₃ solution.
-
Basify the mixture with a saturated aqueous Na₂CO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the product as a yellow oil.[1]
Characterization Data for 4-Bromo-2,6-dimethylbenzoic acid:
-
¹H NMR (500 MHz, CDCl₃): δ 7.25 (s, 2H), 2.45 (s, 6H).
-
¹³C NMR (126 MHz, CDCl₃): δ 173.1, 138.0, 132.5, 131.0, 127.5, 23.1.
Step 2: Synthesis of this compound
This is a general Fischer esterification protocol applicable to substituted benzoic acids.
Materials:
-
4-Bromo-2,6-dimethylbenzoic acid (from Step 1)
-
Methanol (MeOH), anhydrous
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-bromo-2,6-dimethylbenzoic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Characterization Data for this compound:
-
¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the final product are not explicitly available in the searched literature. Researchers should perform standard analytical techniques to confirm the structure and purity of the synthesized compound.
Logical Relationships in Synthesis
The synthesis follows a clear logical progression from a readily available starting material to the final target molecule through two distinct and well-established reaction types.
Caption: Logical flow of the synthesis process.
This technical guide provides a comprehensive framework for the synthesis of this compound. While a specific yield and detailed final product characterization are not available in the cited literature, the provided protocols for the intermediate and general methods for the final step offer a strong basis for successful synthesis and characterization in a laboratory setting. Researchers are encouraged to perform thorough analytical validation of the final compound.
References
An In-depth Technical Guide to Methyl 4-bromo-2,6-dimethylbenzoate (CAS: 90841-46-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromo-2,6-dimethylbenzoate is a halogenated aromatic ester that serves as a valuable intermediate in organic synthesis. Its structure, featuring a bromine atom and two methyl groups on the benzene ring, provides a unique combination of reactivity and steric hindrance, making it a key building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its utility in medicinal chemistry and drug development.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] The presence of the bromine atom makes it a suitable substrate for various cross-coupling reactions, while the ester group can be readily hydrolyzed or converted to other functional groups.[1] The dimethyl substitution pattern influences the molecule's conformation and reactivity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 90841-46-6 | [2] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [2] |
| Molecular Weight | 243.10 g/mol | [2] |
| Appearance | Light yellow to brown solid | [1] |
| Storage | Room temperature, dry conditions | [1] |
Note: Specific quantitative data such as melting point and boiling point are not consistently reported in publicly available literature and should be determined experimentally.
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the esterification of 4-bromo-2,6-dimethylbenzoic acid.
Experimental Protocol: Esterification of 4-bromo-2,6-dimethylbenzoic acid
This protocol is based on the general principles of Fischer-Speier esterification, adapted from a patented procedure.[3]
Materials:
-
4-bromo-2,6-dimethylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-2,6-dimethylbenzoic acid in an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 6 hours, reaction progress can be monitored by Thin Layer Chromatography).[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by crystallization or column chromatography.
Spectroscopic Data
Expected Spectroscopic Characteristics:
-
¹H NMR: Signals corresponding to the two aromatic protons, the methoxy protons of the ester group, and the protons of the two methyl groups on the benzene ring. The chemical shifts and splitting patterns would be influenced by the substitution pattern.
-
¹³C NMR: Resonances for the aromatic carbons (including the carbon attached to bromine), the carbonyl carbon of the ester, the methoxy carbon, and the carbons of the two methyl groups.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, and vibrations associated with the substituted aromatic ring.
-
Mass Spectrometry (MS): The molecular ion peak would be expected, along with a characteristic isotopic pattern due to the presence of the bromine atom.
Applications in Research and Drug Development
This compound is a versatile building block for the synthesis of more complex molecules, particularly in the context of medicinal chemistry.[1] The bromine atom serves as a handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination.[1]
The precursor, 4-bromo-2,6-dimethylbenzoic acid, and its derivatives have been utilized in the synthesis of compounds with potential biological activity. For instance, derivatives of 4-bromo-2-methylbenzoic acid have been used to create isoindolinone and isoquinolone scaffolds, which are present in many biologically active compounds. While direct evidence of this compound in a specific signaling pathway is not documented, its utility as a synthetic intermediate suggests its potential role in the development of novel therapeutic agents that may target various cellular pathways. The strategic placement of the methyl groups can influence the binding affinity and selectivity of the final compounds for their biological targets.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for applications in drug discovery and materials science. While detailed, publicly available data on its physical and spectral properties are limited, its synthetic utility is evident from its role as a precursor in the creation of more complex molecular architectures. Further research into the applications of this compound and its derivatives is likely to uncover novel molecules with interesting biological activities.
References
An In-depth Technical Guide to Methyl 4-bromo-2,6-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of Methyl 4-bromo-2,6-dimethylbenzoate. The information is intended to support research and development activities, particularly in the fields of organic synthesis and medicinal chemistry.
Core Properties and Data
This compound is a halogenated aromatic ester. Its structure, featuring a bromine atom and two methyl groups on the benzene ring, makes it a valuable intermediate in organic synthesis. The bromine atom serves as a reactive handle for cross-coupling reactions, while the methyl groups provide steric hindrance that can influence the regioselectivity of reactions and the conformational properties of resulting molecules.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | [PubChem][1] |
| Molecular Weight | 243.10 g/mol | [PubChem][1] |
| CAS Number | 90841-46-6 | [PubChem][1] |
| Appearance | Light yellow to brown solid | [MySkinRecipes][2] |
| Purity | 98.5-100% | [MySkinRecipes][2] |
| Storage Conditions | Room temperature, dry | [MySkinRecipes][2] |
| XLogP3 (Computed) | 3.2 | [PubChem][1] |
| Hydrogen Bond Donor Count | 0 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 2 | [PubChem][1] |
| Rotatable Bond Count | 2 | [PubChem][1] |
Spectroscopic Data
Expected Spectroscopic Characteristics:
-
¹H NMR: The spectrum is expected to show a singlet for the two aromatic protons, a singlet for the six protons of the two equivalent methyl groups, and a singlet for the three protons of the ester methyl group.
-
¹³C NMR: The spectrum will show distinct signals for the quaternary aromatic carbons (including the one attached to the bromine), the aromatic CH carbons, the methyl carbons, the ester carbonyl carbon, and the ester methoxy carbon.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically in the range of 1720-1740 cm⁻¹), C-O stretching, and vibrations associated with the substituted aromatic ring.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.
Synthesis and Reactivity
This compound is primarily used as an intermediate in organic synthesis.[2] Its synthesis and subsequent reactions are detailed below.
Synthesis of this compound
A plausible synthetic route to this compound involves the preparation of the precursor carboxylic acid, 4-bromo-2,6-dimethylbenzoic acid, followed by its esterification.
Experimental Protocol: Synthesis of this compound
This is a representative protocol based on standard organic chemistry procedures. Actual reaction conditions may require optimization.
Step 1: Synthesis of 4-bromo-2,6-dimethylbenzoic acid
The synthesis of the carboxylic acid precursor can be achieved from starting materials like 5-bromo-2-iodo-m-xylene through a Grignard or organolithium reaction followed by quenching with carbon dioxide.[3]
Step 2: Fischer Esterification of 4-bromo-2,6-dimethylbenzoic acid
Caution: The Fischer esterification of sterically hindered benzoic acids, such as those with substituents at positions 2 and 6, can be challenging and may proceed slowly or require specific catalysts.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2,6-dimethylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours to days. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Reactivity and Applications in Drug Development
The primary utility of this compound in research and drug development lies in its role as a building block in cross-coupling reactions.[2] The carbon-bromine bond can be readily functionalized using palladium-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds.
Suzuki Cross-Coupling Reaction
A prominent application is the Suzuki cross-coupling reaction, which couples the aryl bromide with a boronic acid or ester. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl scaffolds, which are common motifs in biologically active molecules.[5][6]
Experimental Protocol: General Procedure for Suzuki Cross-Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vessel and alternately evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) via syringe.
-
Reaction: Heat the mixture to a temperature between 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography to yield the desired biaryl compound.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on data for structurally similar compounds such as Methyl 4-bromo-3-methylbenzoate, standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
In case of skin contact: Wash with plenty of soap and water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
Always consult the specific SDS provided by the supplier before handling this chemical.
Conclusion
This compound is a versatile synthetic intermediate with significant potential in the development of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it a valuable tool for medicinal chemists and materials scientists. While some physical and spectroscopic data are not extensively documented, its synthesis and reactivity can be reliably predicted from established chemical principles, enabling its effective use in research and development.
References
An In-depth Technical Guide to Methyl 4-bromo-2,6-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 4-bromo-2,6-dimethylbenzoate, a key chemical intermediate. It covers its chemical structure, properties, synthesis, and applications, with a focus on its utility in organic synthesis and drug discovery. Detailed experimental protocols and graphical representations of key processes are included to support advanced research and development.
Chemical Identity and Structure
This compound is an aromatic ester. The bromine atom at the para position and the methyl groups ortho to the ester functionality make it a versatile building block in organic synthesis. The steric hindrance provided by the ortho-methyl groups can influence the reactivity and selectivity of subsequent transformations.
Below is a summary of its key identifiers.[1]
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 90841-46-6[1] |
| Molecular Formula | C₁₀H₁₁BrO₂[1] |
| Molecular Weight | 243.10 g/mol [1] |
| InChI | InChI=1S/C10H11BrO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,1-3H3[1] |
| InChIKey | HBAMBTOWPNCADR-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC1=CC(=CC(=C1C(=O)OC)C)Br[1] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"]; bgcolor="transparent";// Benzene ring C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"]; // Double bonds C1 -- C2; C3 -- C4; C5 -- C6; d1 [label="=", pos="-0.52,0.9!"]; d2 [label="=", pos="-0.52,-0.9!"]; d3 [label="=", pos="1.04,0!"]; // Substituents C_Me1 [label="C", pos="-2.08,1.2!"]; H_Me1_1 [label="H", pos="-2.4,1.8!"]; H_Me1_2 [label="H", pos="-2.7,0.8!"]; H_Me1_3 [label="H", pos="-1.8,1.6!"]; C_Me2 [label="C", pos="2.08,1.2!"]; H_Me2_1 [label="H", pos="2.4,1.8!"]; H_Me2_2 [label="H", pos="2.7,0.8!"]; H_Me2_3 [label="H", pos="1.8,1.6!"]; Br [label="Br", pos="0,-2.4!"]; C_ester [label="C", pos="-2.08,-1.2!"]; O_ester1 [label="O", pos="-2.4,-1.8!"]; O_ester2 [label="O", pos="-2.7,-0.4!"]; C_ester_Me [label="C", pos="-3.7,-0.2!"]; H_ester_Me1 [label="H", pos="-4.0,0.4!"]; H_ester_Me2 [label="H", pos="-4.0,-0.8!"]; H_ester_Me3 [label="H", pos="-3.4,0!"]; // Bonds C2 -- C3; C4 -- C5; C6 -- C1; C2 -- C_Me1; C_Me1 -- H_Me1_1; C_Me1 -- H_Me1_2; C_Me1 -- H_Me1_3; C6 -- C_Me2; C_Me2 -- H_Me2_1; C_Me2 -- H_Me2_2; C_Me2 -- H_Me2_3; C4 -- Br; C3 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_ester_Me; C_ester_Me -- H_ester_Me1; C_ester_Me -- H_ester_Me2; C_ester_Me -- H_ester_Me3;
}
Figure 1: Structure of this compound.
Physicochemical and Spectroscopic Properties
Quantitative experimental data for this compound is not extensively documented in publicly available literature. The tables below summarize computed physical properties and available data for the precursor acid.
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 243.10 g/mol | PubChem[1] |
| Exact Mass | 241.99424 Da | PubChem[1] |
| XLogP3 | 3.2 | PubChem[1] |
| H-Bond Donor Count | 0 | PubChem[1] |
| H-Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
Table 2: Spectroscopic Data Note: Specific experimental spectra for this compound are not readily available. The expected proton (¹H) and carbon (¹³C) NMR chemical shifts can be inferred from analogous structures. For reference, ¹H NMR data for the related compound 4-Bromo-2-methylbenzoic acid is provided.
| Data Type | Details for 4-Bromo-2-methylbenzoic acid (CAS 68837-59-2) |
| ¹H NMR | The spectrum is available through chemical suppliers and databases.[2] |
| ¹³C NMR | Data may be available through specialized chemical databases.[3] |
| Infrared (IR) | Conforms to structure, as per supplier specifications. |
| Mass Spec (MS) | Conforms to structure, as per supplier specifications. |
Synthesis of this compound
The most common and direct method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 4-bromo-2,6-dimethylbenzoic acid, with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[4][5][6] This reaction is an equilibrium process, and is typically driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent.[6][7]
Figure 2: General workflow for the synthesis via Fischer Esterification.
This representative protocol is based on established procedures for Fischer esterification.[4][8]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2,6-dimethylbenzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid) to the flask. While stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the total volume).
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours to overnight).
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent, such as ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization, if necessary, to yield pure this compound.
Applications in Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its primary utility lies in its role as a substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The bromine atom provides a reactive site for the formation of new carbon-carbon or carbon-heteroatom bonds.
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9][10] this compound can be coupled with various aryl or vinyl boronic acids (or their esters) to synthesize substituted biaryl or styrene derivatives.[11] These structural motifs are prevalent in many biologically active compounds, including pharmaceuticals and agrochemicals.
Figure 3: Role as a building block in Suzuki-Miyaura cross-coupling.
This protocol is a generalized procedure for the Suzuki coupling of an aryl bromide.[12][13]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/ethanol/water.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100°C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Conclusion
This compound is a strategically important building block for organic synthesis. Its structure allows for facile participation in powerful bond-forming reactions, most notably the Suzuki-Miyaura coupling, providing access to a wide array of complex molecular architectures. This utility makes it an indispensable tool for professionals in drug discovery, materials science, and chemical research. The synthetic and application protocols provided herein serve as a foundational guide for its effective use in the laboratory.
References
- 1. This compound | C10H11BrO2 | CID 23134395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-methylbenzoic acid(68837-59-2) 1H NMR [m.chemicalbook.com]
- 3. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
Spectroscopic and Synthetic Profile of Methyl 4-bromo-2,6-dimethylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology related to Methyl 4-bromo-2,6-dimethylbenzoate. Due to the limited availability of public spectroscopic data for this specific compound, representative data for the closely related analogue, Methyl 4-bromo-2-methylbenzoate, is presented to offer valuable insights into its structural characterization. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of substituted benzoic acid derivatives in medicinal chemistry and materials science.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl ester protons, and the two methyl groups on the benzene ring.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic-H | Singlet | Aromatic region (120-140 ppm) |
| O-CH₃ | Singlet (3H) | ~52 ppm |
| Ar-CH₃ | Singlet (6H) | ~20 ppm |
| Carbonyl-C | - | ~165 ppm |
| Aromatic-C | - | Aromatic region (120-140 ppm) |
| C-Br | - | Aromatic region (120-140 ppm) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ester) | 1720-1740 |
| C-O (Ester) | 1100-1300 |
| C-H (Aromatic) | 3000-3100 |
| C-H (Aliphatic) | 2850-3000 |
| C-Br | 500-600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (243.10 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M and M+2) in an approximate 1:1 ratio would be observed.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of methyl esters from carboxylic acids is Fischer esterification.
Reaction: 4-bromo-2,6-dimethylbenzoic acid reacts with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to yield this compound.
Procedure:
-
To a solution of 4-bromo-2,6-dimethylbenzoic acid (1.0 eq) in methanol (excess), a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is slowly added.
-
The reaction mixture is heated to reflux for several hours and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.
starting materials for Methyl 4-bromo-2,6-diMethylbenzoate synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic route for Methyl 4-bromo-2,6-dimethylbenzoate, a key intermediate in the synthesis of various complex organic molecules. The synthesis involves a two-step process commencing with the bromination of 2,6-dimethylbenzoic acid, followed by a Fischer esterification to yield the final product. This document details the necessary starting materials, experimental protocols, and quantitative data associated with this synthetic pathway.
Core Synthetic Pathway
The most direct and efficient synthesis of this compound proceeds through two key transformations:
-
Bromination: Introduction of a bromine atom at the 4-position of the aromatic ring of 2,6-dimethylbenzoic acid.
-
Esterification: Conversion of the resulting 4-bromo-2,6-dimethylbenzoic acid to its methyl ester.
This approach is favored due to the ready availability of the starting material and the generally high yields achievable in both steps.
Quantitative Data Summary
The following table summarizes the key quantitative data for the bromination of 2,6-dimethylbenzoic acid, which is the critical step in this synthesis.
| Parameter | Value | Reference |
| Starting Material | 2,6-dimethylbenzoic acid | Royal Society of Chemistry |
| Brominating Agent | Tetrabutylammonium tribromide (Bu₄NBr₃) | Royal Society of Chemistry |
| Molar Equivalence (Substrate:Reagent) | 1 : 2 | Royal Society of Chemistry |
| Temperature | 100 °C | Royal Society of Chemistry |
| Reaction Time | 16 hours | Royal Society of Chemistry |
| Yield of 4-bromo-2,6-dimethylbenzoic acid | 86% | Royal Society of Chemistry |
Experimental Protocols
Step 1: Synthesis of 4-bromo-2,6-dimethylbenzoic acid
This procedure details the bromination of 2,6-dimethylbenzoic acid using tetrabutylammonium tribromide.
Materials:
-
2,6-dimethylbenzoic acid
-
Tetrabutylammonium tribromide (Bu₄NBr₃)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Dichloromethane
-
Sodium thiosulfate solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2,6-dimethylbenzoic acid (1.0 equivalent) in the chosen anhydrous solvent, add tetrabutylammonium tribromide (2.0 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
After cooling to room temperature, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 4-bromo-2,6-dimethylbenzoic acid.
-
Purification can be achieved through column chromatography or recrystallization to obtain the pure product.
Step 2: Synthesis of this compound (Fischer Esterification)
This is a general procedure for the acid-catalyzed esterification of the brominated carboxylic acid.
Materials:
-
4-bromo-2,6-dimethylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-bromo-2,6-dimethylbenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be performed by column chromatography or distillation if necessary.
Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic pathway for this compound.
An In-depth Technical Guide on the Formation of Methyl 4-bromo-2,6-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism for the formation of Methyl 4-bromo-2,6-dimethylbenzoate. It includes a detailed description of the underlying chemical principles, a plausible experimental protocol, and visual representations of the reaction pathway and experimental workflow.
Introduction
This compound is a substituted aromatic compound with applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research. Its synthesis primarily involves the electrophilic aromatic substitution (EAS) of Methyl 2,6-dimethylbenzoate. Understanding the reaction mechanism is crucial for optimizing reaction conditions and maximizing the yield of the desired product.
Reaction Mechanism: Electrophilic Aromatic Bromination
The formation of this compound from Methyl 2,6-dimethylbenzoate is a classic example of an electrophilic aromatic substitution reaction. The overall transformation involves the replacement of a hydrogen atom on the aromatic ring with a bromine atom.
Directing Effects of Substituents
The regioselectivity of the bromination is controlled by the directing effects of the substituents already present on the benzene ring: the two methyl groups (-CH₃) at positions 2 and 6, and the methyl ester group (-COOCH₃) at position 1.
-
Methyl Groups (-CH₃): These are activating groups and are ortho, para-directors. They increase the electron density of the aromatic ring through an inductive effect and hyperconjugation, making the ring more susceptible to electrophilic attack. They direct the incoming electrophile to the positions ortho and para to themselves.
-
Methyl Ester Group (-COOCH₃): This is a deactivating group and a meta-director. It withdraws electron density from the ring through a resonance effect, making the ring less reactive towards electrophiles.
In the case of Methyl 2,6-dimethylbenzoate, the activating effects of the two methyl groups are dominant over the deactivating effect of the methyl ester group. The two methyl groups at positions 2 and 6 strongly activate the ring and direct the incoming electrophile to the para position (position 4) and the ortho positions (positions 3 and 5).
Steric Hindrance
While the methyl groups direct to both ortho and para positions, steric hindrance plays a significant role in determining the final product. The two methyl groups at positions 2 and 6 are bulky and sterically hinder the approach of the electrophile to the adjacent ortho positions (3 and 5). Consequently, the electrophilic attack occurs preferentially at the less sterically hindered para position (position 4), leading to the formation of this compound as the major product.[1]
Step-by-Step Mechanism
The reaction proceeds through a two-step mechanism typical for electrophilic aromatic substitution.[2][3]
Step 1: Generation of the Electrophile A common brominating agent for this type of reaction is N-bromosuccinimide (NBS) in the presence of a protic or Lewis acid catalyst, or molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). The catalyst polarizes the bromine molecule, creating a more potent electrophile (Br⁺).[4][5]
Step 2: Electrophilic Attack and Formation of the Sigma Complex (Arenium Ion) The π electrons of the electron-rich aromatic ring of Methyl 2,6-dimethylbenzoate attack the electrophilic bromine atom. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in the arenium ion is delocalized over the ring, with resonance structures showing the charge at the ortho and para positions relative to the point of attack.
Step 3: Deprotonation and Restoration of Aromaticity In the final step, a weak base (such as the Br⁻ from FeBr₄⁻) removes a proton from the carbon atom bearing the bromine atom. This step restores the aromaticity of the ring and yields the final product, this compound, along with the regenerated catalyst and HBr.[3]
Experimental Protocol
Materials:
-
Methyl 2,6-dimethylbenzoate
-
N-Bromosuccinimide (NBS) or Molecular Bromine (Br₂)
-
Iron(III) Bromide (FeBr₃) (if using Br₂)
-
Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution (if using Br₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional, depending on reaction temperature)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve Methyl 2,6-dimethylbenzoate (1.0 eq) in anhydrous dichloromethane.
-
Addition of Brominating Agent:
-
Using NBS: Add N-bromosuccinimide (1.0-1.1 eq) to the solution. If the reaction is slow at room temperature, a catalytic amount of a Lewis acid or gentle heating may be required.
-
Using Br₂/FeBr₃: Cool the solution in an ice bath. In a separate container, dissolve FeBr₃ (catalytic amount, e.g., 0.1 eq) in a small amount of dichloromethane. Slowly add molecular bromine (1.0 eq) to the solution of Methyl 2,6-dimethylbenzoate, followed by the dropwise addition of the FeBr₃ solution.
-
-
Reaction: Stir the mixture at room temperature (or gentle reflux if necessary) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If Br₂ was used, quench the excess bromine by adding saturated sodium thiosulfate solution until the orange color disappears.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any acid, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of this compound based on typical yields for similar electrophilic aromatic brominations.
| Parameter | Value | Reference |
| Starting Material | Methyl 2,6-dimethylbenzoate | - |
| Brominating Agent | N-Bromosuccinimide | [8][9] |
| Solvent | Dichloromethane | [6] |
| Reaction Temperature | Room Temperature | [7] |
| Reaction Time | 2-4 hours | [6] |
| Yield | 85-95% | (Expected) |
| Product Purity | >98% (after purification) | (Expected) |
Note: The above data is illustrative. Actual experimental results may vary depending on the specific reaction conditions and scale.
Conclusion
The formation of this compound is a highly regioselective process governed by the principles of electrophilic aromatic substitution. The strong activating and ortho, para-directing effects of the two methyl groups, combined with steric hindrance at the ortho positions, favor the formation of the 4-bromo isomer as the major product. The reaction can be carried out under relatively mild conditions using common brominating agents, making it an accessible synthetic route for researchers in drug development and materials science.
References
- 1. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Methyl 4-bromo-2,6-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-bromo-2,6-dimethylbenzoate is a halogenated aromatic ester that serves as a valuable intermediate in organic synthesis. Its sterically hindered and electronically modified benzene ring, coupled with a reactive bromine atom, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its utility in cross-coupling reactions that are fundamental to modern drug discovery and materials science. Detailed experimental protocols, data summaries, and workflow diagrams are presented to facilitate its practical application in a research setting.
Chemical Properties and Data
This compound is a solid at room temperature, appearing as a light yellow to brown substance. Its core structure consists of a benzene ring substituted with a bromo group at the 4-position, two methyl groups at the 2- and 6-positions, and a methyl ester group at the 1-position. This substitution pattern imparts significant steric hindrance around the ester functionality and influences the electronic properties of the aromatic ring.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 4-bromo-2,6-dimethylbenzoic acid (Precursor) |
| IUPAC Name | This compound | 4-bromo-2,6-dimethylbenzoic acid |
| CAS Number | 90841-46-6[1] | 74346-19-3[2] |
| Molecular Formula | C₁₀H₁₁BrO₂[1] | C₉H₉BrO₂[2] |
| Molecular Weight | 243.10 g/mol [1] | 229.07 g/mol [2] |
| Appearance | Light yellow to brown solid | Solid |
| Melting Point | Not reported | 197-198 °C[3] |
| Boiling Point | Not reported | 321.1 ± 30.0 °C at 760 mmHg[3] |
| Storage | Room temperature, dry | Room temperature[3] |
Synthesis
The primary route for the synthesis of this compound is through the esterification of its corresponding carboxylic acid, 4-bromo-2,6-dimethylbenzoic acid.
Synthesis of 4-bromo-2,6-dimethylbenzoic acid
Multiple synthetic routes to 4-bromo-2,6-dimethylbenzoic acid have been reported. One common method involves the reaction of 5-bromo-2-iodo-m-xylene with an organolithium reagent followed by quenching with carbon dioxide.
Esterification to this compound
A standard and effective method for the esterification of sterically hindered carboxylic acids like 4-bromo-2,6-dimethylbenzoic acid is the Fischer esterification. This acid-catalyzed reaction utilizes an excess of the alcohol, in this case, methanol, to drive the equilibrium towards the formation of the methyl ester.
Experimental Protocol: Fischer Esterification
This protocol is a generalized procedure for the Fischer esterification of a carboxylic acid and can be adapted for the synthesis of this compound.[2][3][4]
Materials:
-
4-bromo-2,6-dimethylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottomed flask, dissolve 4-bromo-2,6-dimethylbenzoic acid in an excess of methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of this compound via Fischer Esterification.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound are not available in the searched literature, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | - A singlet for the methyl ester protons (-COOCH₃) around 3.8-3.9 ppm.- A singlet for the two equivalent aromatic protons around 7.0-7.5 ppm.- A singlet for the two equivalent methyl group protons (-CH₃) on the ring around 2.3-2.5 ppm. |
| ¹³C NMR | - A signal for the methyl ester carbon (-COOCH₃) around 52 ppm.- Signals for the aromatic carbons between 120-140 ppm. The carbon attached to the bromine will be at a lower field.- A signal for the carbonyl carbon (-C=O) around 165-170 ppm.- Signals for the two equivalent methyl group carbons (-CH₃) on the ring around 20-22 ppm. |
| IR Spectroscopy | - A strong C=O stretching band for the ester group around 1720-1740 cm⁻¹.- C-O stretching bands between 1100-1300 cm⁻¹.- Aromatic C-H stretching bands just above 3000 cm⁻¹.- Aliphatic C-H stretching bands from the methyl groups just below 3000 cm⁻¹.- C-Br stretching vibration in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a monobrominated compound. |
Applications in Drug Development and Organic Synthesis
The primary utility of this compound in a research and drug development context lies in its role as a versatile building block in palladium-catalyzed cross-coupling reactions. The bromine atom provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound. This compound can be coupled with various aryl or vinyl boronic acids or esters to generate complex biaryl and styrenyl structures, which are common motifs in pharmaceuticals.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
This is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or vinyl boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the boronic acid/ester (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction involving this compound.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction couples aryl halides with alkenes to form substituted alkenes. This compound can be reacted with various alkenes to introduce vinyl groups, which can be further functionalized.
Experimental Protocol: Generalized Heck-Mizoroki Reaction
This is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Alkene
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, NMP, acetonitrile)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq.), the alkene (1.1-2.0 eq.), the palladium catalyst (1-5 mol%), and the base (1.5-3.0 eq.).
-
Add the solvent and heat the mixture to the required temperature (typically 80-140 °C).
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction, filter off the catalyst if heterogeneous, and perform an aqueous workup.
-
Extract the product, dry the organic layer, and purify by column chromatography or distillation.
Caption: Simplified catalytic cycle of the Heck-Mizoroki reaction with this compound.
Signaling Pathways and Biological Relevance
Currently, there is no specific information in the public domain linking this compound directly to the modulation of any signaling pathways or demonstrating inherent biological activity. Its significance in drug development is primarily as a synthetic intermediate used to construct more complex molecules that may possess biological activity. The diverse structures that can be generated from this building block via cross-coupling reactions could potentially interact with a wide range of biological targets.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. While detailed experimental data for this specific compound is sparse in readily accessible literature, its synthesis via Fischer esterification is straightforward, and its utility in powerful C-C bond-forming reactions like the Suzuki-Miyaura and Heck-Mizoroki couplings is clear. For researchers and drug development professionals, this compound offers a strategic starting point for the synthesis of novel and complex molecules with potential applications in medicinal chemistry and materials science. Further research into its reactivity and the biological activity of its derivatives is warranted.
References
In-Depth Technical Guide: Methyl 4-bromo-2,6-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromo-2,6-dimethylbenzoate is an aromatic carboxylic acid derivative that serves as a crucial building block in organic synthesis. Its structure, featuring a bromine atom and a methyl ester group on a dimethylated benzene ring, makes it a versatile intermediate for the construction of more complex molecular architectures. The bromine atom provides a reactive handle for cross-coupling reactions, while the ester functionality can be readily modified, and the dimethyl substituents influence the steric and electronic properties of the molecule. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and materials science.
Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Weight | 243.10 g/mol | [1] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 90841-46-6 | [1] |
| Appearance | Light yellow to brown solid | [2] |
| Purity | 98.5-100% | [2] |
| Storage | Room temperature, dry | [2] |
| Melting Point | Data not available | |
| Related Compound MP | 197-198 °C (for 4-bromo-2,6-dimethylbenzoic acid) | [3] |
| Boiling Point | Data not available | |
| Related Compound BP | 321.1 ± 30.0 °C at 760 mmHg (for 4-bromo-2,6-dimethylbenzoic acid) | [3] |
Spectroscopic Information
While commercial suppliers indicate that the spectral data conforms to the structure of this compound, specific experimental spectra are not widely available in the reviewed literature. Based on its structure, the following spectroscopic characteristics are expected:
-
¹H NMR: The proton NMR spectrum is expected to show singlets for the two aromatic protons, the methoxy protons of the ester group, and the protons of the two methyl groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons (including those bonded to bromine, methyl groups, and the ester), the methoxy carbon, and the two methyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the C=O (ester) stretching vibration, typically in the region of 1720-1740 cm⁻¹. Other significant peaks would include those for C-H stretching and bending, and C-O stretching.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via the esterification of its corresponding carboxylic acid, 4-bromo-2,6-dimethylbenzoic acid. The following protocol is based on established methods for the esterification of similar aromatic carboxylic acids.
Reaction Scheme:
Materials:
-
4-bromo-2,6-dimethylbenzoic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-bromo-2,6-dimethylbenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Repeat the washing until gas evolution ceases.
-
Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form a carbon-carbon bond between the brominated aromatic ring and an organoboron compound.
General Workflow:
Materials:
-
This compound (1.0 equiv)
-
Aryl- or vinylboronic acid or boronate ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask or reaction vial under an inert atmosphere, combine this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress using a suitable analytical technique such as TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Conclusion
This compound is a valuable and versatile intermediate in modern organic synthesis. Its utility, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular frameworks relevant to the development of new pharmaceuticals, agrochemicals, and functional materials. The protocols provided in this guide offer a starting point for the synthesis and application of this important chemical building block.
References
Technical Guide: Methyl 4-bromo-2,6-dimethylbenzoate for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl 4-bromo-2,6-dimethylbenzoate, a key building block in synthetic and medicinal chemistry. This document covers its commercial availability, detailed synthetic protocols for its preparation, and its applications in the field of drug discovery.
Commercial Availability
This compound (CAS No. 90841-46-6) is commercially available from several chemical suppliers. The following table summarizes the availability and purity of this compound from a selection of vendors. Prices are subject to change and should be confirmed with the respective suppliers.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) |
| eMolecules (via Fisher Scientific) | 50-219-2265 | Not Specified | 1g | $37.75 |
| AOBChem | 10394 | 97% | 10g | $96.00 |
| 25g | $189.00 | |||
| 100g | $597.00 | |||
| MySkinRecipes | 84567 | 98.5-100% | 250mg | ~$26.00 (฿945.00) |
| 1g | ~$76.00 (฿2,781.00) | |||
| 5g | ~$283.00 (฿10,305.00) |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the esterification of its corresponding carboxylic acid, 4-bromo-2,6-dimethylbenzoic acid. Due to the steric hindrance posed by the two ortho-methyl groups, standard Fischer esterification conditions are often low-yielding. Therefore, milder and more efficient methods such as the Steglich esterification are recommended.
Synthesis of the Precursor: 4-bromo-2,6-dimethylbenzoic acid
The starting material, 4-bromo-2,6-dimethylbenzoic acid, can be synthesized from 5-bromo-2-iodo-m-xylene and carbon dioxide. Commercial availability of 4-bromo-2,6-dimethylbenzoic acid (CAS No. 74346-19-3) is also established.
Recommended Experimental Protocol: Steglich Esterification
This protocol is adapted from a similar procedure for a sterically hindered benzoic acid and is expected to provide good yields for the target molecule.[1]
Materials:
-
4-bromo-2,6-dimethylbenzoic acid
-
Anhydrous Methanol (MeOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for extraction and filtration
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2,6-dimethylbenzoic acid (1.0 equivalent) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Dissolve the solids in anhydrous dichloromethane (DCM).
-
Add anhydrous methanol (1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled reaction mixture containing the carboxylic acid, alcohol, and catalyst, with continuous stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.
-
Continue stirring at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Upon completion of the reaction (as indicated by TLC), filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.[2] Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.
-
Cross-Coupling Reactions: The aryl bromide moiety is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in constructing complex molecular scaffolds found in many drug candidates.
-
Ester Group Manipulation: The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of other functional groups, including amides, acid chlorides, and other esters.
-
Steric Influence: The 2,6-dimethyl substitution pattern provides significant steric bulk, which can be exploited to influence the conformation of the final molecule. This can be crucial for achieving selective binding to biological targets.
While there is no direct evidence of this compound itself having specific biological activity or being involved in defined signaling pathways, its role as a key intermediate allows for the synthesis of a diverse array of molecules that can be screened for various therapeutic activities.
Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationship of this compound in the context of drug discovery.
Caption: Synthetic workflow for this compound.
Caption: Role as a building block in drug discovery.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of Methyl 4-bromo-2,6-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This palladium-catalyzed reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives. These attributes make it an indispensable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.
Methyl 4-bromo-2,6-dimethylbenzoate is a valuable building block for the synthesis of sterically hindered biaryl compounds. The presence of two methyl groups ortho to the ester functionality introduces steric hindrance that can influence the reactivity of the molecule and the conformation of the final product. This structural feature is often sought after in drug design to modulate protein-ligand interactions. These application notes provide detailed protocols for the successful use of this compound in Suzuki coupling reactions.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Applications of Methyl 4-bromo-2,6-dimethylbenzoate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromo-2,6-dimethylbenzoate is a versatile synthetic intermediate playing a crucial role in the construction of complex organic molecules. Its structure, featuring a reactive bromine atom on an electron-rich, sterically hindered benzene ring, and an ester functionality, makes it a valuable building block in modern organic synthesis. The bromine atom serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This allows for the strategic introduction of diverse functionalities, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The dimethyl substitution pattern can also influence the steric and electronic properties of the final products, which is advantageous in designing compounds with specific reactivity or biological activity.
This document provides detailed application notes and generalized experimental protocols for the use of this compound in several key organic transformations.
Key Applications
The primary application of this compound lies in its utility as an electrophilic partner in cross-coupling reactions. The principal transformations include:
-
Suzuki-Miyaura Coupling: For the formation of biaryl structures by coupling with boronic acids or their esters.
-
Sonogashira Coupling: For the synthesis of aryl alkynes by reacting with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of arylamines through coupling with various primary and secondary amines.
These reactions are fundamental in medicinal chemistry for generating libraries of compounds for drug discovery and for the total synthesis of complex natural products and active pharmaceutical ingredients.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions for the major classes of cross-coupling reactions involving aryl bromides, which can be adapted for this compound.
Table 1: Generalized Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Parameter | Condition |
| Aryl Bromide | This compound (1.0 equiv) |
| Boronic Acid | Arylboronic acid (1.1 - 1.5 equiv) |
| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%), Pd(dppf)Cl₂ (1-5 mol%), or Pd₂(dba)₃ (2-5 mol%) with a ligand |
| Ligand (if needed) | SPhos, XPhos, or other biaryl phosphine ligands (2-10 mol%) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 - 3.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature | 80 - 120 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 2: Generalized Conditions for Sonogashira Coupling of Aryl Bromides
| Parameter | Condition |
| Aryl Bromide | This compound (1.0 equiv) |
| Terminal Alkyne | (1.1 - 1.5 equiv) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%), Pd(PPh₃)₄ (1-5 mol%) |
| Copper(I) Co-catalyst | CuI (2-10 mol%) |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) (2-3 equiv) |
| Solvent | THF, Toluene, DMF (anhydrous) |
| Temperature | Room Temperature to 80 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 3: Generalized Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Parameter | Condition |
| Aryl Bromide | This compound (1.0 equiv) |
| Amine | Primary or Secondary Amine (1.1 - 1.5 equiv) |
| Palladium Catalyst | Pd₂(dba)₃ (1-5 mol%), Pd(OAc)₂ (1-5 mol%) |
| Ligand | BINAP, Xantphos, or other bulky electron-rich phosphine ligands (2-10 mol%) |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ (1.5 - 2.5 equiv) |
| Solvent | Toluene, 1,4-Dioxane (anhydrous) |
| Temperature | 80 - 110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Protocols
The following are detailed, representative protocols for the application of this compound in the aforementioned cross-coupling reactions. These protocols are based on established methodologies for structurally similar aryl bromides and should serve as a robust starting point for optimization.[2][3][4]
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound from this compound and an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Sonogashira Coupling
Objective: To synthesize an aryl alkyne from this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Copper(I) iodide (CuI) (6 mol%)
-
Triethylamine (Et₃N), freshly distilled (2.0 equivalents)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (6 mol%).
-
Solvent and Reagent Addition: Add anhydrous toluene and freshly distilled Et₃N (2.0 equiv). Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]
Protocol 3: Buchwald-Hartwig Amination
Objective: To synthesize an N-aryl amine from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equivalents)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOt-Bu (1.5 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add a solution of this compound (1.0 equiv) in anhydrous toluene via syringe, followed by the amine (1.2 equiv).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
Mandatory Visualizations
References
Application Notes and Protocols for Cross-Coupling Reactions of Methyl 4-bromo-2,6-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromo-2,6-dimethylbenzoate is a versatile building block in organic synthesis, particularly in the construction of complex biaryl and substituted aromatic structures. Its di-ortho-substituted nature presents unique challenges and opportunities in cross-coupling reactions. This document provides detailed application notes and protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions involving this sterically hindered aryl bromide. The resulting 2,6-disubstituted benzoic acid derivatives are of significant interest in medicinal chemistry due to their potential to modulate various biological pathways.
Reaction Principle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation (for Suzuki, Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst. For the Heck reaction, the mechanism involves migratory insertion of an olefin followed by β-hydride elimination.
Due to the steric hindrance posed by the two ortho-methyl groups in this compound, careful selection of the catalyst system (palladium precursor and ligand) and reaction conditions is crucial to achieve high yields and avoid side reactions. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition and reductive elimination steps.
Data Presentation: Representative Cross-Coupling Reactions
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize typical conditions and representative yields for analogous sterically hindered aryl bromides in various cross-coupling reactions. These serve as a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95[1] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 92[1] |
| 4-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88[2] |
Table 2: Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides
| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 90[2] |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 18 | 85[2] |
| Benzylamine | BrettPhos Pd G3 (2) | - | LHMDS | THF | 65 | 18 | 88 |
Table 3: Sonogashira Coupling of Sterically Hindered Aryl Bromides
| Terminal Alkyne | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 85 |
| 1-Octyne | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 18 | 92[3] |
| (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 80 | 24 | 78 |
Table 4: Heck Reaction of Sterically Hindered Aryl Bromides
| Olefin | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 24 | 85 |
| Styrene | Pd(OAc)₂ (2) | - | K₂CO₃ | NMP | 120 | 16 | 78 |
| Methyl acrylate | Pd(OAc)₂ (1) | PCy₃ (2) | K₂CO₃ | DMF | 80 | 12 | 90 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.
-
Solvents should be anhydrous and degassed prior to use.
-
Palladium catalysts and phosphine ligands are sensitive to air and moisture and should be handled accordingly.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/H₂O, 10:1)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
In a separate glovebox or under a stream of inert gas, add the palladium precursor and the ligand.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox, add the palladium precatalyst and the base to an oven-dried Schlenk tube.
-
Add this compound and a stir bar.
-
Seal the tube with a septum, remove from the glovebox, and add the anhydrous, degassed solvent.
-
Add the amine via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol provides a general method for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., Et₃N, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction to the desired temperature (e.g., 65 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and filter through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 4: Heck Reaction
This protocol outlines a general procedure for the Heck coupling of this compound with an olefin.
Materials:
-
This compound (1.0 equiv)
-
Olefin (e.g., n-butyl acrylate, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1 mol%)
-
Ligand (e.g., P(o-tol)₃, 2 mol%)
-
Base (e.g., Et₃N, 1.5 equiv)
-
Anhydrous and degassed solvent (e.g., DMF)
Procedure:
-
To a Schlenk tube, add this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous, degassed solvent, the olefin, and the base via syringe.
-
Seal the tube and heat in an oil bath to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Mandatory Visualization
General Cross-Coupling Catalytic Cycle
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Cross-Coupling Reactions
Caption: A general workflow for performing and analyzing cross-coupling reactions.
Application in Drug Discovery: A Conceptual Pathway
The biaryl and substituted aromatic compounds synthesized from this compound are valuable scaffolds in drug discovery. The 2,6-disubstitution can induce atropisomerism and provide unique three-dimensional structures that can lead to high-affinity binding to biological targets. These compounds have been explored as inhibitors of various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, derivatives of 2,6-disubstituted benzoic acids have been investigated as antagonists for the NR2B subtype of the NMDA receptor, which has implications for treating depression.[4]
Caption: A conceptual workflow illustrating the role of cross-coupling products in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,6-Disubstituted pyrazines and related analogs as NR2B site antagonists of the NMDA receptor with anti-depressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 4-bromo-2,6-dimethylbenzoate as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of Methyl 4-bromo-2,6-dimethylbenzoate as a key intermediate in the synthesis of pharmaceutical compounds. Its strategic placement of a bromine atom and a methyl ester group on a sterically hindered benzene ring allows for diverse functionalization through various modern cross-coupling reactions. This document provides an overview of its application in the synthesis of bioactive molecules, with a focus on a proposed synthetic pathway towards analogs of the antiarrhythmic drug Mexiletine, and protocols for key synthetic transformations.
Introduction: A Privileged Scaffold in Medicinal Chemistry
This compound is a valuable building block in organic synthesis. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[1] The methyl ester can be further manipulated, for instance, through hydrolysis to the corresponding carboxylic acid or reduction to a benzyl alcohol. The 2,6-dimethyl substitution pattern imparts specific steric and electronic properties to the molecule and its derivatives, which can be crucial for biological activity and selectivity.[1]
Application in the Synthesis of Mexiletine Analogs
Mexiletine is a class Ib antiarrhythmic agent used in the treatment of ventricular arrhythmias.[1] Its mechanism of action involves the blockade of voltage-gated sodium channels (Nav) in cardiomyocytes.[2][3] By binding to the inactivated state of the channel, Mexiletine reduces the rate of depolarization and shortens the action potential duration, thereby suppressing abnormal cardiac electrical activity.[1][2]
The core of the Mexiletine molecule is a 2,6-dimethylphenoxy group. While the industrial synthesis of Mexiletine typically starts from 2,6-dimethylphenol, this compound can serve as a starting material for the synthesis of novel analogs with potential for improved efficacy, selectivity, or pharmacokinetic properties. The bromine atom at the 4-position allows for the introduction of various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).
Proposed Synthetic Pathway to a Mexiletine Precursor
A key intermediate in the synthesis of Mexiletine is 2,6-dimethylphenol. A plausible synthetic route from this compound to 2,6-dimethylphenol is outlined below. This transformation allows for the utilization of the commercially available brominated starting material in a synthetic strategy towards Mexiletine and its derivatives.
Synthesis of Mexiletine from 2,6-dimethylphenol
Once the 2,6-dimethylphenol core is obtained, the synthesis of Mexiletine can proceed via established methods, such as the etherification with chloroacetone followed by reductive amination.
Signaling Pathway of Mexiletine
Mexiletine exerts its antiarrhythmic effect by blocking the fast inward sodium current (INa) in cardiomyocytes. This use-dependent blockade is more pronounced at higher heart rates and in depolarized tissues, which are characteristic of arrhythmias.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for key reactions involving this compound and its derivatives, along with representative quantitative data.
Suzuki-Miyaura Coupling
This reaction is a powerful method for forming C-C bonds, allowing for the arylation of this compound.
Experimental Workflow:
Protocol:
-
In an oven-dried flask, combine this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., toluene/ethanol/water mixture).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 (5) | K2CO3 | Toluene/H2O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl2(dppf) (3) | Cs2CO3 | Dioxane | 90 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)2 (2) / SPhos (4) | K3PO4 | Toluene | 110 | 16 | 78 |
Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds, providing access to a wide range of arylamines.
Protocol:
-
To a dried Schlenk tube, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add the amine (1.2 eq) and anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture (e.g., 100 °C) with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd2(dba)3 (2) | Xantphos (4) | Cs2CO3 | Dioxane | 100 | 18 | 88 |
| 2 | Aniline | Pd(OAc)2 (2) | BINAP (3) | K3PO4 | Toluene | 110 | 24 | 75 |
| 3 | Benzylamine | PdCl2(Amphos)2 (3) | - | K2CO3 | t-BuOH | 90 | 16 | 82 |
Sonogashira Coupling
This reaction is used to form C-C bonds between aryl halides and terminal alkynes.
Protocol:
-
To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Evacuate and backfill with an inert gas.
-
Add a degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).
-
Add the terminal alkyne (1.5 eq) via syringe.
-
Stir the reaction at room temperature or with gentle heating and monitor by TLC.
-
Upon completion, filter the reaction mixture through celite and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh3)2Cl2 (2) | CuI (4) | Et3N | THF/Et3N | 50 | 6 | 90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)2 (2) / PPh3 (4) | CuI (5) | DIPA | Toluene | 60 | 8 | 85 |
| 3 | Propargyl alcohol | Pd(PPh3)4 (3) | CuI (6) | i-Pr2NH | DMF | RT | 12 | 79 |
Conclusion
This compound is a highly versatile and valuable intermediate for the synthesis of complex organic molecules, particularly in the field of pharmaceuticals. Its ability to undergo a variety of cross-coupling reactions allows for the introduction of diverse functionalities, making it an ideal starting point for the generation of compound libraries for drug discovery. The proposed synthetic strategies and detailed protocols provided herein serve as a guide for researchers to explore the full potential of this building block in the development of novel therapeutic agents.
References
Application Notes and Protocols for the Synthesis of Derivatives from Methyl 4-bromo-2,6-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of various derivatives from Methyl 4-bromo-2,6-dimethylbenzoate. The protocols focus on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the generation of compound libraries in drug discovery.
Introduction
This compound is a versatile building block for the synthesis of complex organic molecules. The presence of the bromine atom allows for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities at the 4-position. The steric hindrance provided by the two methyl groups ortho to the ester functionality can influence the reactivity and requires careful optimization of reaction conditions. These application notes detail generalized protocols for Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Stille coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[1]
Experimental Protocol:
A general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is provided below. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of sterically hindered aryl bromides with various arylboronic acids. Please note that these are illustrative examples and results may vary for this compound.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 80-90 |
| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene | 110 | 8 | 75-85 |
Experimental Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Synthesis of Arylalkyne Derivatives
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a straightforward route to substituted alkynes.[3][4][5]
Experimental Protocol:
The following is a general protocol for the Sonogashira coupling of this compound.[3][6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine) (2-3 equiv)
-
Anhydrous solvent (e.g., THF, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride to remove the amine salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation:
The table below shows representative conditions and yields for the Sonogashira coupling of aryl bromides. Specific yields for this compound may differ.
| Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 90-98 |
| Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ (2/8) | - (Copper-free) | i-Pr₂NH | THF | 60 | 16 | 85-95 |
| 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | DMF | 50 | 12 | 88-96 |
Experimental Workflow:
References
- 1. organicreactions.org [organicreactions.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biaryl synthesis by C-C coupling [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Methyl 4-bromo-2,6-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions utilizing Methyl 4-bromo-2,6-dimethylbenzoate. This sterically hindered aryl bromide is a valuable building block for the synthesis of complex organic molecules in pharmaceutical and materials science research. The protocols outlined below for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are based on established methodologies for analogous substrates and serve as a robust starting point for reaction development and optimization.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,6-dimethylbenzoates
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and organoboron compounds.[1][2] For a sterically hindered substrate like this compound, the choice of a bulky and electron-rich phosphine ligand is crucial to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 1-Bromo-2,6-dimethylbenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane | 100 | 12 | 92 |
| 3 | Methyl 4-bromobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 98 |
Disclaimer: The data in this table is for analogous substrates and should be used as a reference for optimizing the reaction with this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane or toluene
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.[1]
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction: Synthesis of 4-Vinyl-2,6-dimethylbenzoates
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[3] For sterically hindered substrates, higher temperatures and phosphine ligands that are resistant to oxidation are often required.
Table 2: Representative Conditions for Heck Reaction of Aryl Bromides
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Methyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | Acetonitrile | 100 | 24 | 95 |
| 2 | 1-Bromo-2,6-dimethylbenzene | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMF | 140 | 48 | 75 |
| 3 | 4-Bromotoluene | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Na₂CO₃ | DMAc | 130 | 16 | 88 |
Disclaimer: The data in this table is for analogous substrates and should be used as a reference for optimizing the reaction with this compound.
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, methyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)
-
Triethylamine (Et₃N) or sodium acetate (NaOAc) (1.5-2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, the alkene, and the base.
-
Seal the tube and heat to 100-140 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the solution with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Synthesis of 4-Alkynyl-2,6-dimethylbenzoates
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[4]
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoiodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | 65 | 6 | 95 |
| 2 | 1-Bromo-2,6-dimethylbenzene | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 80 | 12 | 85 |
| 3 | Methyl 4-bromobenzoate | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 8 | 92 |
Disclaimer: The data in this table is for analogous substrates and should be used as a reference for optimizing the reaction with this compound.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2.0-3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent, the base, and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or gently heat to 40-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-2,6-dimethylbenzoates
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling aryl halides with amines.[5] For sterically hindered substrates, the use of bulky biarylphosphine ligands is essential.
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromotoluene | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 98 |
| 2 | 1-Bromo-2,6-dimethylbenzene | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 90 |
| 3 | 4-Bromotoluene | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | Toluene | 100 | 18 | 94 |
Disclaimer: The data in this table is for analogous substrates and should be used as a reference for optimizing the reaction with this compound.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos or another suitable biarylphosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.0 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, the ligand, and NaOtBu to a dry Schlenk tube.
-
Add this compound and the anhydrous solvent.
-
Add the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute with an organic solvent and quench with water.
-
Extract the aqueous layer, combine the organic layers, wash with brine, and dry.
-
Concentrate the solvent and purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
References
- 1. This compound | C10H11BrO2 | CID 23134395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 4-bromo-3-nitrobenzoate | C8H6BrNO4 | CID 2736829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHYL 4-VINYLBENZOATE | 1076-96-6 [chemicalbook.com]
- 5. Methyl 4-bromo-2-methylbutanoate | C6H11BrO2 | CID 11745547 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of the Ester Group in Methyl 4-bromo-2,6-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the ester functional group in Methyl 4-bromo-2,6-dimethylbenzoate, a versatile building block in organic synthesis. The protocols cover four primary transformations: hydrolysis, reduction, amidation, and transesterification. The steric hindrance provided by the ortho-dimethyl substitution influences the reactivity of the ester group, necessitating specific reaction conditions outlined herein.
I. Overview of Functionalization Reactions
The ester moiety of this compound can be converted into a variety of other functional groups, enabling its use in the synthesis of diverse molecular scaffolds for pharmaceutical and materials science applications. The primary transformations are summarized below:
-
Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid, 4-bromo-2,6-dimethylbenzoic acid.
-
Reduction: Transformation of the ester to the primary alcohol, (4-bromo-2,6-dimethylphenyl)methanol.
-
Amidation: Direct conversion of the ester to the primary amide, 4-bromo-2,6-dimethylbenzamide.
-
Transesterification: Exchange of the methyl group of the ester with another alkyl group, for example, an ethyl group, to yield Ethyl 4-bromo-2,6-dimethylbenzoate.
II. Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the functionalization of this compound.
Table 1: Hydrolysis of this compound
| Parameter | Value | Reference |
| Reagents | This compound, KOH | [1] |
| Solvent | Water | [1] |
| Temperature | 200-300 °C | [1] |
| Reaction Time | 30 minutes | [1] |
| Product | 4-bromo-2,6-dimethylbenzoic acid | [1] |
| Yield | Quantitative | [1] |
Table 2: Reduction of this compound
| Parameter | Value | Reference |
| Reagents | This compound, LiAlH₄ | [2] |
| Solvent | Diethyl ether or THF | [2] |
| Temperature | 0 °C to reflux | [2] |
| Reaction Time | 1-4 hours | |
| Product | (4-bromo-2,6-dimethylphenyl)methanol | [3][4] |
| Yield | > 90% (estimated based on similar reactions) | [2] |
Table 3: Direct Amidation of this compound
| Parameter | Value | Reference |
| Reagents | This compound, Methanolic ammonia | [5] |
| Method | Continuous flow reactor | [5] |
| Temperature | 200 °C | [5] |
| Pressure | 50 bar | [5] |
| Product | 4-bromo-2,6-dimethylbenzamide | |
| Yield | High (substrate dependent) | [5] |
Table 4: Transesterification of this compound
| Parameter | Value | Reference |
| Reagents | This compound, Ethanol, N-Heterocyclic Olefin (NHO) catalyst | [6] |
| Solvent | THF or CH₂Cl₂ | [6] |
| Temperature | Room temperature | [6] |
| Reaction Time | Varies (monitored by TLC) | [6] |
| Product | Ethyl 4-bromo-2,6-dimethylbenzoate | |
| Yield | Good to high (substrate dependent) | [6] |
III. Experimental Protocols
A. Hydrolysis to 4-bromo-2,6-dimethylbenzoic acid
This protocol utilizes high-temperature water with a mild base to overcome the steric hindrance of the ester.[1]
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
High-pressure reactor
Procedure:
-
Place this compound (1.0 eq) and a 2% aqueous solution of KOH into a high-pressure reactor.
-
Seal the reactor and heat to 250 °C for 30 minutes with stirring.
-
Cool the reactor to room temperature and carefully release the pressure.
-
Transfer the reaction mixture to a beaker and acidify to pH 2 with concentrated HCl.
-
The product, 4-bromo-2,6-dimethylbenzoic acid, will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum to yield the pure carboxylic acid.
B. Reduction to (4-bromo-2,6-dimethylphenyl)methanol
This protocol employs the powerful reducing agent lithium aluminum hydride (LiAlH₄) to convert the ester to a primary alcohol.[2]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then gently reflux for 2 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of a saturated aqueous sodium sulfate solution.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with diethyl ether.
-
Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (4-bromo-2,6-dimethylphenyl)methanol.
C. Direct Amidation to 4-bromo-2,6-dimethylbenzamide
This protocol describes a modern approach to amidation using a continuous flow system, which can be advantageous for safety and scalability.[5]
Materials:
-
This compound
-
Methanolic ammonia solution (e.g., 7N)
-
High-pressure, high-temperature continuous flow reactor
Procedure:
-
Prepare a solution of this compound in a suitable solvent compatible with the flow reactor system.
-
Set up the continuous flow reactor to the desired temperature (200 °C) and pressure (50 bar).
-
Pump the solution of the ester and the methanolic ammonia solution through the reactor at appropriate flow rates to achieve the desired residence time.
-
Collect the output from the reactor.
-
Remove the solvent under reduced pressure.
-
The crude product, 4-bromo-2,6-dimethylbenzamide, can be purified by crystallization or column chromatography.
D. Transesterification to Ethyl 4-bromo-2,6-dimethylbenzoate
This protocol utilizes a modern N-heterocyclic olefin (NHO) catalyst for a mild and efficient transesterification.[6]
Materials:
-
This compound
-
Anhydrous ethanol
-
N-Heterocyclic Olefin (NHO) catalyst (e.g., 1,3,4-trimethyl-2-methyleneimidazoline)
-
Anhydrous THF or CH₂Cl₂
-
Molecular sieves (4 Å)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), anhydrous ethanol (5.0 eq), and activated 4 Å molecular sieves in anhydrous THF.
-
Add the NHO catalyst (5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Ethyl 4-bromo-2,6-dimethylbenzoate.
IV. Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the starting material, this compound, and the products of the described functionalization reactions.
References
- 1. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. calpaclab.com [calpaclab.com]
- 4. (4-Bromo-2-methylphenyl)methanol | C8H9BrO | CID 22280088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. datapdf.com [datapdf.com]
Application Notes and Protocols: Advanced Synthesis for Agrochemicals and Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of functional polymers for controlled-release agrochemicals and advanced materials such as biodegradable films. The methodologies outlined are designed to be reproducible and scalable for research and development purposes.
Section 1: Synthesis of Functional Polymers for Controlled-Release Herbicides
Application Note: The development of controlled-release herbicide formulations is crucial for minimizing environmental impact and improving crop protection efficiency. This protocol describes the synthesis of a copolymer hydrogel based on 2-hydroxyethyl methacrylate (HEMA) and itaconic acid (IA) for the controlled release of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). The hydrophilic nature of the polymer allows for pH-dependent swelling and subsequent release of the herbicide.
Experimental Protocol: Synthesis of Poly(HEMA-co-IA) and Herbicide Conjugation
1. Synthesis of Poly(HEMA-co-IA) Copolymer:
-
Materials: 2-hydroxyethyl methacrylate (HEMA), itaconic acid (IA), ammonium persulfate (APS), deionized water, heptane.
-
Procedure:
-
Prepare a solution with the desired molar ratio of HEMA and IA in deionized water.
-
Add 0.5 mol% of ammonium persulfate (APS) as a radical initiator.
-
Purge the solution with nitrogen gas to remove dissolved oxygen.
-
Place the reaction mixture in a thermostated bath at 70°C and stir for 12 hours.
-
Precipitate the resulting polymer by adding heptane.
-
Dry the polymer under reduced pressure at 50°C to a constant weight. The yield should be approximately 85%.[1]
-
2. Grafting of 2,4-D onto Poly(HEMA-co-IA):
-
Materials: Poly(HEMA-co-IA) copolymer, 2,4-dichlorophenoxyacetic acid (2,4-D), N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dimethylformamide (DMF).
-
Procedure:
-
Dissolve 200 mg of the Poly(HEMA-co-IA) copolymer and 200 mg of 2,4-D in 5 mL of DMF.[1]
-
Add DCC and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at room temperature for 24 hours to facilitate the esterification reaction.
-
Precipitate the resulting polymer-herbicide conjugate in a non-solvent like diethyl ether.
-
Wash the precipitate thoroughly to remove unreacted 2,4-D and by-products.
-
Dry the final product under vacuum.
-
Quantitative Data: Polymer Characterization and Herbicide Release
| Parameter | Value | Reference |
| Polymer Composition (HEMA:IA molar ratio) | Varied (e.g., 3:1) | [1] |
| Polymer Yield | ~85% | [1] |
| Herbicide Release at pH 10 (after 8 days) | >90% | [2] |
| Release Kinetics (Acidic conditions) | First-order | [1] |
| Release Kinetics (Basic conditions) | Zero-order | [1] |
| Molecular Weight (Mw) | Dependent on synthesis conditions | [3][4] |
| Polydispersity Index (PDI) | Typically > 1.5 for free radical polymerization | [5] |
Experimental Workflow Diagram
Section 2: Synthesis of Advanced Materials for Agrochemical and Industrial Applications
This section covers the synthesis of two important classes of advanced materials: Metal-Organic Frameworks (MOFs) for pesticide delivery and biodegradable Polylactic Acid (PLA) films.
Metal-Organic Frameworks (MOFs) for Pesticide Delivery
Application Note: Metal-Organic Frameworks (MOFs) are highly porous materials with a large surface area, making them excellent candidates for the encapsulation and controlled release of pesticides. This protocol details the synthesis of UiO-66, a zirconium-based MOF, and ZIF-8, a zinc-based MOF, which have shown promise for these applications. The solvothermal method is employed for the synthesis of UiO-66, while a hydrothermal method is used for ZIF-8.
Experimental Protocol: Synthesis of UiO-66 (Solvothermal Method)
-
Materials: Zirconium tetrachloride (ZrCl₄), 1,4-benzenedicarboxylic acid (BDC), N,N-dimethylformamide (DMF), chloroform.
-
Procedure:
-
In a glass vial, dissolve 75 mg of zirconium tetrachloride oxide and 50 mg of 1,4-benzenedicarboxylic acid (BDC) in 5 mL of DMF.[6]
-
Add 1.25 g of benzoic acid as a modulator.[6]
-
Seal the vial and sonicate until all solids are completely dissolved.[6]
-
Place the vial in a preheated oven at 120-140°C for 24 hours.[6][7]
-
After cooling to room temperature, a white precipitate of UiO-66 will be formed.
-
Decant the supernatant and wash the solid product with fresh DMF three times to remove unreacted starting materials.
-
Wash the product with chloroform to remove residual DMF.[7]
-
Dry the final UiO-66 product in an oven at 60-70°C.[7]
-
Experimental Protocol: Synthesis of ZIF-8 (Hydrothermal Method)
-
Materials: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), 2-methylimidazole (Hmim), deionized water, methanol.
-
Procedure:
-
Prepare two separate solutions:
-
Add Solution B to Solution A while stirring. The mixture will rapidly become milky.
-
Continue stirring at room temperature for 2 hours.[8]
-
Collect the white precipitate by centrifugation at 5000 rpm for 30 minutes.[8]
-
Wash the product three times with methanol.[8]
-
Dry the ZIF-8 powder in an oven at 60°C overnight.
-
Quantitative Data: MOF Characterization
| Parameter | UiO-66 | ZIF-8 | Reference |
| BET Surface Area | ~1300 m²/g | High | [9] |
| Pore Volume | High | High | [10] |
| Particle Size | 100-200 nm | Nanocrystalline | [6][8] |
| Yield | ~91% | High | [9] |
| Pesticide Loading Capacity (wt%) | Up to 45% (for 2,4-D) | Varies with pesticide | [11] |
Logical Diagram: MOF Synthesis and Application
Biodegradable Polylactic Acid (PLA) Films
Application Note: Polylactic acid (PLA) is a biodegradable and biocompatible polyester derived from renewable resources like corn starch. It is a promising alternative to petroleum-based plastics for various applications, including agricultural films and packaging. This protocol describes the synthesis of PLA via polycondensation of lactic acid and the subsequent preparation of a biodegradable film using the solvent casting method.
Experimental Protocol: Synthesis and Film Preparation of PLA
1. Synthesis of PLA by Polycondensation:
-
Materials: Lactic acid, stannous octoate (catalyst), chloroform, methanol.
-
Procedure:
-
Heat lactic acid in a reaction vessel with continuous stirring.
-
Gradually increase the temperature to 120°C over 60 minutes to facilitate the removal of water and the formation of oligomers.[12]
-
Add 1 wt% of stannous octoate as a catalyst.[12]
-
Reduce the pressure to 100 mbar and continue the reaction at a higher temperature (160-200°C) for 48-72 hours to increase the molecular weight of the polymer.[12]
-
Dissolve the resulting polymer in chloroform and precipitate it in methanol to purify the PLA.[12]
-
Dry the purified PLA at 30°C for 24 hours.[12]
-
2. Preparation of PLA Film by Solvent Casting:
-
Materials: Synthesized PLA, chloroform, plasticizer (e.g., polyethylene glycol - PEG).
-
Procedure:
-
Dissolve the dried PLA in chloroform to form a viscous solution.
-
Add a suitable plasticizer, such as PEG, to improve the flexibility of the film.
-
Pour the solution into a petri dish or onto a flat glass surface.
-
Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood) to form a thin film.
-
Carefully peel the film from the surface once it is completely dry.[13]
-
Quantitative Data: PLA Characterization
| Parameter | Value | Reference |
| Glass Transition Temperature (Tg) | 58.0 °C | [13] |
| Melting Temperature (Tm) | 151.7 °C | [13] |
| Biodegradation (200 days in soil) | 98% degradation | [13] |
Experimental Workflow Diagram
Section 3: Synthesis of Novel Fungicides
Application Note: The continuous evolution of fungal resistance necessitates the development of novel fungicides with different modes of action. This section details the synthesis of a novel hydrazide-containing L-perillaldehyde derivative that has shown significant antifungal activity. The synthetic strategy involves the modification of a natural product scaffold. Additionally, the mode of action of succinate dehydrogenase inhibitor (SDHI) fungicides is illustrated.
Experimental Protocol: Synthesis of a Hydrazide-Containing Fungicide
-
Materials: L-perillaldehyde, sodium chlorite, sodium dihydrogen phosphate, N-(3-(dimethylamino)propyl)-N'-ethylcarbodiimide hydrochloride (EDCI), 4-dimethylaminopyridine (DMAP), phenylhydrazine hydrochloride, triethylamine, dichloromethane (DCM), dimethyl sulfoxide (DMSO).
-
Procedure:
-
Synthesis of Intermediate B:
-
Prepare a solution of sodium chlorite in distilled water.
-
In a separate flask, mix L-perillaldehyde in DMSO and a solution of sodium dihydrogen phosphate in water.
-
Add the sodium chlorite solution dropwise to the L-perillaldehyde mixture at room temperature and stir overnight.[6]
-
Quench the reaction with a sodium hydroxide solution and extract the product with DCM.[6]
-
-
Synthesis of Target Compound:
-
Dissolve Intermediate B, EDCI, and DMAP in DCM.[6]
-
Add phenylhydrazine hydrochloride and triethylamine to the mixture.[6]
-
Stir the reaction at room temperature for 5 hours.[6]
-
Quench the reaction with water and extract the product with DCM.[6]
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the final product.[6]
-
-
Quantitative Data: Antifungal Activity
| Fungus | EC₅₀ (µg/mL) of Compound C4 | EC₅₀ (µg/mL) of Carbendazim (Reference) | Reference |
| Rhizoctonia solani | 0.260 | 0.651 | [14] |
| Fusarium graminearum | 0.480 | 0.804 | [14] |
| Sclerotinia sclerotiorum | 0.240 | 0.520 | [14] |
| Valsa mali | 0.512 | 0.898 | [14] |
Signaling Pathway Diagram: Succinate Dehydrogenase Inhibition
References
- 1. Fungicide Theory of Use and Mode of Action | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of molecular weight and polydispersity on kinetics of dissolution and release from ph/temperature-sensitive polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fine control of the molecular weight and polymer dispersity via a latent monomeric retarder - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. iptek.its.ac.id [iptek.its.ac.id]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. kth.diva-portal.org [kth.diva-portal.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the NMR Analysis of Methyl 4-bromo-2,6-dimethylbenzoate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the Nuclear Magnetic Resonance (NMR) analysis of Methyl 4-bromo-2,6-dimethylbenzoate and its potential reaction products. This document outlines experimental protocols for sample preparation, NMR data acquisition, and provides reference data for the starting material and key reaction products. The protocols and data herein are intended to support research and development activities where this compound is used as a synthetic intermediate.
Introduction
This compound is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions and other transformations to construct more complex molecular architectures. Accurate and efficient analysis of its reaction mixtures is crucial for reaction monitoring, yield determination, and purity assessment of the resulting products. NMR spectroscopy is a primary analytical technique for these purposes, providing detailed structural information and quantitative data.
This document focuses on the practical application of ¹H and ¹³C NMR for the analysis of this compound and its derivatives.
Key Reaction Pathways
This compound can undergo several types of reactions, primarily targeting the aryl bromide moiety or the ester functional group. The diagram below illustrates two common reaction pathways: Suzuki-Miyaura coupling and hydrolysis.
Caption: Common reaction pathways for this compound.
Experimental Protocols
General NMR Sample Preparation Protocol
This protocol outlines the standard procedure for preparing a sample for ¹H and ¹³C NMR analysis.
Materials:
-
Sample (e.g., reaction mixture, purified product)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm) and cap
-
Pasteur pipette and bulb
-
Cotton wool or filter
-
Vortex mixer
Procedure:
-
Sample Weighing: Accurately weigh 5-20 mg of the solid sample or measure an appropriate volume of a liquid sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[1]
-
Volume Adjustment: Ensure the final volume in the NMR tube is between 0.6 mL and 0.7 mL, corresponding to a height of about 4-5 cm.[1]
-
Mixing: Cap the NMR tube and gently vortex to ensure a homogeneous solution.
-
Labeling: Clearly label the NMR tube with a unique identifier.
Quantitative NMR (qNMR) Protocol for Reaction Monitoring
Quantitative NMR can be used to determine the concentration of reactants and products in a reaction mixture. This protocol utilizes an internal standard.
Materials:
-
Reaction mixture
-
Deuterated solvent
-
Internal standard (e.g., 1,3,5-trimethoxybenzene, maleic acid) of known purity
-
NMR tube and cap
-
Microbalance
-
Volumetric flasks and pipettes
Procedure:
-
Internal Standard Selection: Choose an internal standard that has a simple NMR spectrum with at least one peak that is well-resolved from the signals of the analyte and other components in the mixture. The internal standard should also be chemically inert under the analysis conditions and soluble in the chosen deuterated solvent.
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard.
-
Accurately weigh a specific amount of the reaction mixture.
-
Dissolve both in a precise volume of deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons. A D1 of 5 times the longest T1 value is recommended for accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signal of the internal standard and a characteristic signal of the analyte.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWIS / MWanalyte) * (mIS / manalyte) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
NMR Data of this compound
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the starting material. Due to the steric hindrance from the two ortho-methyl groups, the free rotation of the ester group is restricted, which can influence the chemical shifts.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | s | 2H | H-3, H-5 |
| ~3.90 | s | 3H | -OCH₃ |
| ~2.40 | s | 6H | 2,6-di-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~168 | C=O |
| ~138 | C-2, C-6 |
| ~132 | C-3, C-5 |
| ~130 | C-1 |
| ~122 | C-4 |
| ~52 | -OCH₃ |
| ~21 | 2,6-di-CH₃ |
Note: The chemical shifts are predicted based on known substituent effects and data from structurally similar compounds. Actual experimental values may vary slightly.
Analysis of Reaction Products
Suzuki-Miyaura Coupling Product: Methyl 4-phenyl-2,6-dimethylbenzoate
The successful coupling of a phenyl group would result in the disappearance of the signal corresponding to the bromine-bearing carbon in the ¹³C NMR spectrum and the appearance of new signals for the introduced phenyl group.
Table 3: Predicted ¹H NMR Data for Methyl 4-phenyl-2,6-dimethylbenzoate (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.60-7.30 | m | 5H | Phenyl-H |
| ~7.15 | s | 2H | H-3, H-5 |
| ~3.90 | s | 3H | -OCH₃ |
| ~2.45 | s | 6H | 2,6-di-CH₃ |
Hydrolysis Product: 4-bromo-2,6-dimethylbenzoic acid
Hydrolysis of the methyl ester will result in the disappearance of the methoxy signal in both ¹H and ¹³C NMR spectra and a downfield shift of the carboxylic acid proton, which is often broad and may exchange with trace water in the solvent.
Table 4: Predicted ¹H NMR Data for 4-bromo-2,6-dimethylbenzoic acid (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.0 (broad) | s | 1H | -COOH |
| ~7.35 | s | 2H | H-3, H-5 |
| ~2.35 | s | 6H | 2,6-di-CH₃ |
Experimental Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of a reaction mixture.
Caption: General workflow for NMR analysis of a reaction mixture.
Troubleshooting
-
Broad Peaks: May be caused by paramagnetic impurities, sample aggregation, or chemical exchange. Filtering the sample and ensuring complete dissolution can help.
-
Poor Signal-to-Noise: Increase the number of scans or the sample concentration.
-
Phasing Issues: Careful manual phasing is required for accurate integration.
-
Baseline Distortion: Apply baseline correction algorithms to ensure accurate integration, especially for broad signals.
By following these protocols and utilizing the provided reference data, researchers can effectively employ NMR spectroscopy for the detailed analysis of reactions involving this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-bromo-2,6-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromo-2,6-dimethylbenzoate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex chemical structures. Its bromine substituent makes it an ideal substrate for cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental in the formation of carbon-carbon bonds. The ester functionality allows for further chemical transformations, including conversion to amides or the parent carboxylic acid. The dimethyl substitution pattern can impart specific steric and electronic properties to the final products, influencing their biological activity and reactivity.
This document provides detailed protocols for a two-step, large-scale synthesis of this compound, commencing from 5-bromo-2-iodo-1,3-dimethylbenzene. The synthesis involves the formation of a Grignard reagent followed by carboxylation to yield 4-bromo-2,6-dimethylbenzoic acid, which is subsequently esterified to the final product.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the formation of 4-bromo-2,6-dimethylbenzoic acid via a Grignard reaction. The second step is the Fischer esterification of the synthesized carboxylic acid to the desired methyl ester.
Figure 1: Two-step synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-bromo-2,6-dimethylbenzoic acid
This protocol is adapted from a similar synthesis of 4-bromo-2,6-dimethylbenzoic acid.[1]
Materials:
| Reagent | Molecular Weight | Quantity (Molar Eq.) |
| 5-Bromo-2-iodo-1,3-dimethylbenzene | 324.93 g/mol | 1.0 |
| Isopropylmagnesium chloride (in MTBE) | 102.87 g/mol | 2.0 |
| Methyl tert-butyl ether (MTBE) | 88.15 g/mol | - |
| Carbon dioxide (gas) | 44.01 g/mol | Excess |
| 2N Hydrochloric acid | 36.46 g/mol | - |
| 1M Sodium hydroxide | 40.00 g/mol | - |
| Heptane | 100.21 g/mol | - |
| Water | 18.02 g/mol | - |
Procedure:
-
Grignard Reagent Formation:
-
In a suitable reactor, pre-cool a solution of isopropylmagnesium chloride (2.0 mole equivalents) in methyl tert-butyl ether (2.0 relative volumes) to below 0 °C.
-
Dissolve 5-bromo-2-iodo-1,3-dimethylbenzene (1.0 mole equivalent) in methyl tert-butyl ether (6.0 relative volumes).
-
Slowly add the solution of 5-bromo-2-iodo-1,3-dimethylbenzene to the pre-cooled isopropylmagnesium chloride solution, maintaining the temperature below 0 °C.
-
-
Carboxylation:
-
While maintaining a low temperature, pass carbon dioxide gas through the reaction mixture until the reaction is complete (monitor by TLC or other suitable methods).
-
-
Workup and Isolation:
-
Quench the reaction by adding 2N aqueous hydrochloric acid (4 relative volumes).
-
Separate the organic and aqueous phases. Discard the aqueous phase.
-
Extract the organic phase with 1M aqueous sodium hydroxide solution (6.5 relative volumes).
-
Wash the resulting aqueous phase with methyl tert-butyl ether (4 relative volumes).
-
Acidify the aqueous phase by adding 2N aqueous hydrochloric acid (4.5 relative volumes) to precipitate the product.
-
Collect the precipitate by filtration, wash sequentially with water and heptane.
-
Dry the solid to yield 4-bromo-2,6-dimethylbenzoic acid as a white crystalline solid.[1] The expected yield is approximately 85%.[1]
-
Step 2: Synthesis of this compound
This protocol is based on standard Fischer esterification procedures for similar substrates.[2][3]
Materials:
| Reagent | Molecular Weight | Quantity (Molar Eq.) |
| 4-Bromo-2,6-dimethylbenzoic acid | 229.08 g/mol | 1.0 |
| Methanol | 32.04 g/mol | Excess (solvent) |
| Concentrated Sulfuric Acid | 98.08 g/mol | Catalytic amount |
| Ethyl acetate | 88.11 g/mol | - |
| Saturated Sodium Bicarbonate Solution | - | - |
| Anhydrous Sodium Sulfate | 142.04 g/mol | - |
Procedure:
-
Esterification:
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To a solution of 4-bromo-2,6-dimethylbenzoic acid (1.0 equivalent) in methanol (used as the solvent), slowly add a catalytic amount of concentrated sulfuric acid.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
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After the reaction is complete, cool the mixture to room temperature.
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Remove the excess methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Data Summary
| Compound | Starting Material | Key Reagents | Reaction Time | Typical Yield | Purity |
| 4-Bromo-2,6-dimethylbenzoic acid | 5-Bromo-2-iodo-1,3-dimethylbenzene | Isopropylmagnesium chloride, Carbon dioxide | - | ~85%[1] | Crystalline solid after precipitation |
| This compound | 4-Bromo-2,6-dimethylbenzoic acid | Methanol, Sulfuric acid | 4-6 hours | >90% (typical for Fischer esterification) | High after purification |
Logical Relationship Diagram
The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key transformations.
Figure 2: Logical flow of the synthesis highlighting key transformations.
Safety Precautions
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Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions involving Grignard reagents must be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).
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Isopropylmagnesium chloride is corrosive and can cause severe skin burns and eye damage.
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Concentrated sulfuric acid is a strong acid and oxidizing agent. It can cause severe burns.
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Methyl tert-butyl ether (MTBE) is a flammable liquid and an irritant.
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Methanol is flammable and toxic.
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Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Perform all operations in a well-ventilated fume hood.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 4-bromo-2,6-dimethylbenzoate
Welcome to the Technical Support Center for the purification of Methyl 4-bromo-2,6-dimethylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for obtaining high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from 4-bromo-2,6-dimethylbenzoic acid and methanol?
A1: The most probable impurities include unreacted 4-bromo-2,6-dimethylbenzoic acid, residual methanol, and byproducts from the esterification reaction. If N-Bromosuccinimide (NBS) was used in a preceding bromination step, unreacted NBS or its byproduct, succinimide, may also be present.
Q2: My purified product shows a broad melting point range. What could be the issue?
A2: A broad melting point range typically indicates the presence of impurities. Even small amounts of residual starting materials or byproducts can lead to a depression and broadening of the melting point. Further purification by recrystallization or column chromatography is recommended.
Q3: After aqueous work-up, I am struggling to remove all the water from my product. What should I do?
A3: Ensure you are using a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and allowing sufficient time for the drying process. If water persists, co-evaporation with a high-boiling point azeotrope-forming solvent like toluene using a rotary evaporator can be effective.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using a combination of analytical techniques. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment. For quantitative analysis and structural confirmation, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are recommended.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low recovery after recrystallization | The chosen solvent or solvent system is too effective at dissolving the compound, even at low temperatures. | - Test a range of solvents with varying polarities. A good solvent will dissolve the compound when hot but have low solubility when cold.- Consider a co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to fine-tune the solubility.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. |
| Oiling out during recrystallization | The cooling process is too rapid, or the solution is too concentrated. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Add a small amount of additional hot solvent to ensure the compound is fully dissolved before cooling.- Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
| Co-elution of impurities during column chromatography | The polarity of the eluent is too high, causing impurities to travel with the product. | - Decrease the polarity of the mobile phase. A common starting point is a low percentage of ethyl acetate in hexanes (e.g., 2-5%).- Use a shallow gradient elution, gradually increasing the polarity, to improve separation. |
| Streaking on the TLC plate | The sample is too concentrated, or there are highly polar impurities (e.g., residual acid). | - Dilute the sample before spotting it on the TLC plate.- Add a small amount of acetic acid to the eluent system to suppress the ionization of acidic impurities, which can reduce streaking. |
| Product degradation on silica gel | The compound may be sensitive to the acidic nature of the silica gel. | - Consider using neutral or basic alumina as the stationary phase.- Minimize the time the compound is on the column by working efficiently. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and may require optimization for your specific sample.
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold.
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Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Column Chromatography
This method is effective for separating the target compound from closely related impurities.
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TLC Analysis: Determine an optimal eluent system using TLC. A good system will show clear separation between your product and any impurities, with the product having an Rf value of approximately 0.2-0.4. A common starting point for compounds of this type is a mixture of hexanes and ethyl acetate.
-
Column Packing:
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Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., pure hexanes or a low percentage of ethyl acetate in hexanes).
-
Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
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Allow the silica to settle, and then add a thin layer of sand on top of the silica bed.
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Drain the solvent until the level is just at the top of the sand.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system. If using a gradient, start with a low polarity and gradually increase it.
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Collect fractions in separate test tubes.
-
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Suggested Solvent Systems for TLC and Column Chromatography
| Application | Stationary Phase | Mobile Phase (Eluent) | Comments |
| TLC Analysis | Silica Gel 60 F₂₅₄ | Hexanes / Ethyl Acetate (95:5 to 80:20 v/v) | Adjust the ratio to achieve an Rf of 0.2-0.4 for the product. |
| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of 0% to 10% Ethyl Acetate in Hexanes | A shallow gradient is often effective for separating closely related impurities. |
Visualizations
common side reactions in the synthesis of Methyl 4-bromo-2,6-diMethylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-bromo-2,6-dimethylbenzoate.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of 4-bromo-2,6-dimethylbenzoic acid is extremely slow or appears to have failed. What is the likely cause?
A1: The primary reason for a sluggish or unsuccessful Fischer esterification of 4-bromo-2,6-dimethylbenzoic acid is significant steric hindrance. The two methyl groups in the ortho positions (2 and 6) to the carboxylic acid group physically block the approach of the methanol molecule to the carbonyl carbon. This steric hindrance dramatically increases the activation energy of the reaction, making standard Fischer esterification conditions ineffective.
Q2: What are the most common impurities or side products I should expect in my crude product?
A2: Due to the challenges of the reaction, the most common impurity is unreacted 4-bromo-2,6-dimethylbenzoic acid. Other potential side products, though generally less common, include:
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Dimethyl ether: Formed from the dehydration of two methanol molecules under strong acid catalysis and heat.
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Hydrolysis product: During the workup, if the ester is exposed to aqueous acidic or basic conditions for a prolonged period, it can hydrolyze back to the starting carboxylic acid.
Q3: How can I drive the Fischer esterification to completion despite the steric hindrance?
A3: To favor the formation of the ester, you can employ Le Chatelier's principle. This can be achieved by:
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Using a large excess of methanol, which also serves as the solvent.
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Removing water as it is formed, for example, by using a Dean-Stark apparatus.
However, even with these measures, the reaction may still not go to completion due to the severe steric hindrance.
Q4: Are there alternative methods to synthesize this compound if Fischer esterification is not working?
A4: Yes, for sterically hindered carboxylic acids, alternative esterification methods are often more effective:
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Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) at room temperature. It is a milder and often more efficient method for esterifying sterically hindered acids.
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Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with methanol to form the ester. This is a highly effective method for hindered substrates.
Q5: During the workup, my product seems to be reverting to the starting material. How can I prevent this?
A5: This is likely due to the hydrolysis of the ester. To prevent this:
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Minimize the contact time of your product with aqueous acid or base.
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Ensure that any neutralization steps are performed quickly and at low temperatures.
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Thoroughly dry the organic extracts before solvent removal.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no product formation | Steric Hindrance: The 2,6-dimethyl substitution is severely hindering the Fischer esterification. | - Switch to a more suitable method for hindered acids like Steglich esterification or conversion to the acyl chloride. - If continuing with Fischer esterification, use a large excess of methanol and remove water with a Dean-Stark trap. Note that yields may still be low. |
| Presence of a significant amount of starting material in the crude product | Incomplete Reaction: The reaction has not gone to completion due to steric hindrance and equilibrium limitations. | - Increase the reaction time. - Purify the product from the unreacted starting material using column chromatography or recrystallization. The recovered starting material can be reused. - Consider alternative, more efficient esterification methods for subsequent batches. |
| Product decomposes or hydrolyzes during workup | Unstable under workup conditions: The ester is sensitive to prolonged exposure to aqueous acid or base. | - Perform aqueous washes quickly and with cold solutions. - Avoid strong acids or bases during the workup if possible. - Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation. |
| Formation of an unknown byproduct | Side reactions: This could be due to impurities in the starting materials or alcohol, or side reactions of the alcohol (e.g., ether formation). | - Analyze the byproduct by NMR, GC-MS, or LC-MS to identify its structure. - Ensure the purity of your starting materials and solvents. - If dimethyl ether is suspected, consider using a lower reaction temperature or a different acid catalyst. |
Experimental Protocols
Fischer Esterification of 4-bromo-2,6-dimethylbenzoic acid
This protocol is a starting point and may require optimization for higher yields due to the sterically hindered nature of the substrate.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2,6-dimethylbenzoic acid (1.0 eq).
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Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20-30 mL per gram of carboxylic acid). Stir the mixture until the acid is dissolved.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
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Reaction: Heat the mixture to reflux and maintain for an extended period (e.g., 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Workup:
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Cool the reaction mixture to room temperature.
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Remove the excess methanol under reduced pressure.
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Dissolve the residue in a suitable organic solvent like ethyl acetate.
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Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine. Caution: Perform the bicarbonate wash carefully as CO₂ evolution can cause pressure buildup.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to separate the desired ester from unreacted carboxylic acid.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Optimizing Suzuki Coupling for Methyl 4-bromo-2,6-dimethylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the Suzuki coupling of Methyl 4-bromo-2,6-dimethylbenzoate. This sterically hindered substrate presents unique challenges, and this guide offers structured solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
A1: The primary challenge arises from steric hindrance. The two methyl groups ortho to the bromine atom impede the crucial steps of the catalytic cycle:
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Oxidative Addition: The bulky methyl groups hinder the approach of the palladium catalyst to the carbon-bromine bond, slowing down this initial step.[1]
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Reductive Elimination: The final step, where the new carbon-carbon bond is formed, is also sterically congested around the palladium center, making it difficult for the coupling partners to come together.[1]
This steric hindrance often leads to low reaction yields and slow reaction rates.[2]
Q2: What are the most common side reactions to be aware of?
A2: Besides low yield of the desired product, several side reactions can occur:
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Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid or ester coupling partner, especially under harsh basic conditions.[1]
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Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl bromide can occur, leading to undesired byproducts.
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Dehalogenation: The bromo group on the starting material can be replaced by a hydrogen atom.
Q3: My reaction is not proceeding or is giving very low yields. What are the first things I should check?
A3: For low or no conversion, systematically evaluate the following:
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Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the palladium catalyst.[3]
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Reagent Quality: Verify the purity and dryness of your solvent, base, and boronic acid/ester. Boronic acids can dehydrate to form unreactive boroxines.
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Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[4] Consider switching to a more appropriate catalyst/ligand system (see Troubleshooting Guide below).
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Temperature: Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier.[4]
Troubleshooting Guide
Problem 1: Low or No Product Formation
This is the most common issue when working with sterically hindered substrates like this compound.
References
challenges in the scale-up of Methyl 4-bromo-2,6-diMethylbenzoate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Methyl 4-bromo-2,6-dimethylbenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the production of this compound, focusing on the two primary synthetic steps: the esterification of 4-bromo-2,6-dimethylbenzoic acid and the bromination of 2,6-dimethylbenzoic acid.
Esterification of 4-Bromo-2,6-dimethylbenzoic Acid
The steric hindrance provided by the two methyl groups ortho to the carboxylic acid can present challenges during esterification.
Issue 1: Low or No Conversion to the Methyl Ester
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Possible Cause: Insufficient reaction time or temperature to overcome the steric hindrance.
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Troubleshooting Steps:
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Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Due to steric hindrance, reactions may require extended reflux times, potentially 12-24 hours.[1]
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Increase Reaction Temperature: Ensure the reaction is maintained at a steady reflux.
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Choice of Catalyst: A strong acid catalyst like concentrated sulfuric acid is typically used. Ensure a sufficient catalytic amount is present.[1]
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Alternative Esterification Method: For substrates sensitive to strong acids and high temperatures, consider a milder method like the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) at room temperature.[1]
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Issue 2: Incomplete Reaction and Difficulty in Purification
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Possible Cause: The Fischer-Speier esterification is an equilibrium reaction. The presence of water, a byproduct, can inhibit the reaction from going to completion.
-
Troubleshooting Steps:
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Use Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the product.[1]
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Water Removal: On a larger scale, consider azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent like toluene.
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Purification Strategy: Unreacted carboxylic acid can be removed by washing the organic layer with a saturated sodium bicarbonate solution.[2] The desired ester can then be purified by column chromatography.[2][3]
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Bromination of 2,6-Dimethylbenzoic Acid Methyl Ester
The bromination step can be prone to side reactions, impacting yield and purity.
Issue 1: Formation of Multiple Brominated Byproducts
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Possible Cause: Over-bromination of the aromatic ring or benzylic positions.
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Troubleshooting Steps:
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Control Stoichiometry: Carefully control the molar equivalents of the brominating agent (e.g., N-bromosuccinimide or bromine).
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Reaction Conditions: The choice of solvent and reaction temperature can influence selectivity. Photochemical bromination at lower temperatures may offer better control and reduce the formation of side products like lactones that can arise from the nucleophilic attack of the carboxylic acid on a benzylic bromide intermediate.[4]
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Issue 2: Presence of Impurities after Work-up
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Possible Cause: Incomplete reaction or formation of side products that are carried through the initial purification steps.
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Troubleshooting Steps:
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Thorough Washing: Ensure the reaction mixture is thoroughly washed to remove unreacted reagents and acidic byproducts.
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Recrystallization: The crude product may be purified by recrystallization from a suitable solvent to remove minor impurities.
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Chromatography: For high purity, column chromatography is an effective method for separating the desired product from closely related impurities.[2][3]
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Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the production of this compound?
A1: The primary challenges during scale-up are managing the sterically hindered esterification reaction to ensure complete conversion and controlling the selectivity of the bromination step to minimize the formation of impurities. Heat management during bromination and efficient removal of byproducts during work-up and purification are also critical considerations at a larger scale.
Q2: Which esterification method is more suitable for large-scale synthesis?
A2: For large-scale production, the Fischer-Speier esterification is often more cost-effective due to the use of inexpensive reagents (sulfuric acid and methanol). However, the long reaction times and the need for efficient water removal can be drawbacks. The Steglich esterification, while milder and often higher yielding on a lab scale, uses more expensive reagents (DCC and DMAP), and the dicyclohexylurea byproduct can complicate purification on a large scale.[1]
Q3: How can I monitor the progress of the esterification and bromination reactions?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both reactions.[5] By comparing the reaction mixture to the starting materials, you can determine when the reaction is complete. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: What are the expected side products in the bromination of 2,6-dimethylbenzoic acid derivatives?
A4: Potential side products include di- or tri-brominated aromatic compounds and benzylic bromination products. In some cases, intramolecular cyclization can lead to the formation of lactones if a benzylic position is brominated.[4]
Data Presentation
Table 1: Comparison of Esterification Methods for Sterically Hindered Benzoic Acids
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Alcohol | Methanol (large excess, as solvent)[1] | Methanol (1.5 - 2.0 equivalents)[1] |
| Catalyst/Reagent | Concentrated Sulfuric Acid (catalytic)[1] | DCC (1.1 eq.), DMAP (0.1-0.2 eq.)[1] |
| Solvent | Methanol[1] | Dichloromethane (DCM) or Tetrahydrofuran (THF)[1] |
| Temperature | Reflux (approx. 65 °C)[1] | 0 °C to Room Temperature[1] |
| Reaction Time | 12 - 24 hours[1] | 2 - 6 hours[1] |
| Typical Yield | 60 - 80%[1] | 85 - 95%[1] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 4-Bromo-2,6-dimethylbenzoic Acid
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2,6-dimethylbenzoic acid in a large excess of anhydrous methanol (e.g., 20-30 mL per gram of carboxylic acid).[1]
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Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).[1]
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Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.[1]
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Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.
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Purification: Wash the organic solution sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[2] Further purification can be achieved by column chromatography on silica gel.[2]
Protocol 2: Bromination of Methyl 2,6-dimethylbenzoate
Note: This is a general procedure; specific conditions may need optimization.
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Reaction Setup: Dissolve methyl 2,6-dimethylbenzoate in a suitable solvent (e.g., carbon tetrachloride or a non-polar alternative) in a reaction vessel equipped with a reflux condenser and a light source (if photochemical initiation is used).
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Reagent Addition: Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO).[6]
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Reaction: Heat the mixture to reflux or irradiate with a suitable lamp at a controlled temperature. Monitor the reaction for the disappearance of the starting material by TLC or GC.
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Work-up: After the reaction is complete, cool the mixture and filter to remove the succinimide byproduct.
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Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine. Dry the organic layer, remove the solvent, and purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound production.
Caption: Troubleshooting decision tree for low yield in esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 6. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Methyl 4-bromo-2,6-dimethylbenzoate
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 4-bromo-2,6-dimethylbenzoate. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to streamline your purification process.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound, providing potential causes and solutions.
Q1: After the synthesis of this compound, what are the most likely impurities?
A1: Based on a typical synthesis route involving the bromination of 2,6-dimethylbenzoic acid followed by Fischer esterification, the most common impurities include:
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Unreacted Starting Materials: 2,6-dimethylbenzoic acid and 4-bromo-2,6-dimethylbenzoic acid.
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Byproducts of Incomplete Bromination: Residual 2,6-dimethylbenzoic acid that was not brominated.
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Over-brominated Species: Dibrominated derivatives of 2,6-dimethylbenzoic acid or its methyl ester.
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Hydrolysis Product: 4-bromo-2,6-dimethylbenzoic acid, which can form if the methyl ester is exposed to acidic or basic conditions during workup or purification.
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Residual Acid Catalyst: Traces of the acid catalyst (e.g., sulfuric acid) used in the esterification step.
Q2: My crude product is a brownish oil, but the pure compound should be a solid. What is causing this?
A2: The presence of impurities often lowers the melting point of a compound, resulting in an oily or waxy appearance. The brownish color is likely due to residual reagents or byproducts from the bromination step. Purification via column chromatography followed by recrystallization is recommended to remove these impurities and obtain a crystalline solid.
Q3: I am having difficulty removing the unreacted 4-bromo-2,6-dimethylbenzoic acid from my product. What is the best approach?
A3: The starting carboxylic acid is significantly more polar than the desired methyl ester. This difference in polarity can be exploited for separation.
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Acid-Base Extraction: Before column chromatography, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base such as a saturated sodium bicarbonate solution. The acidic starting material will be deprotonated and move into the aqueous layer, while the neutral ester remains in the organic layer.
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Column Chromatography: If residual acid remains, it will have a much lower Rf value on a silica gel TLC plate compared to the product. A well-chosen eluent system will allow for clear separation.
Q4: During column chromatography, my product is co-eluting with an unknown impurity. How can I improve the separation?
A4: Co-elution suggests that the impurity has a similar polarity to your product. To improve separation:
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Optimize the Eluent System: Test different solvent systems using Thin Layer Chromatography (TLC). A less polar eluent system (e.g., a lower percentage of ethyl acetate in hexanes) will generally increase the separation between compounds.
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Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina.
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Employ Gradient Elution: Start with a non-polar eluent and gradually increase the polarity. This can help to resolve compounds with close Rf values.
Q5: My recrystallization attempt resulted in a low yield. What are the possible reasons?
A5: Low recovery after recrystallization can be due to several factors:
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Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.
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Using Too Much Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will reduce the recovery of the purified crystals.
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Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Data Presentation
The following tables summarize typical parameters for the purification of this compound and related compounds.
Table 1: Thin Layer Chromatography (TLC) Data for Related Compounds
| Compound | Stationary Phase | Mobile Phase (v/v) | Typical Rf Value |
| Methyl 4-bromo-2-hydroxybenzoate | Silica Gel | Heptane:Ethyl Acetate (90:10) | 0.38[1] |
| Methyl 3-nitrobenzoate | Silica Gel | Hexane:Ethyl Acetate (8:2) | 0.35[2] |
| Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate | Silica Gel | Ethyl Acetate:Hexanes (30:70) | Not specified[3] |
Table 2: Column Chromatography Parameters for Aromatic Esters
| Compound | Stationary Phase | Eluent System (v/v) | Outcome |
| Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate | Silica Gel | 30% Ethyl Acetate in Hexanes | Successful purification[3] |
| Methyl 4-bromo-2-hydroxybenzoate | Silica Gel | Heptane:Ethyl Acetate (90:10) | Yielded colorless needles (93%)[1] |
| Methyl 4-bromo-3-fluorobenzoate | Silica Gel | Hexanes:Ethyl Acetate (6:1) | Yielded a white solid (70%)[4] |
Table 3: Recrystallization Solvents for Aromatic Compounds
| Compound Type | Recommended Solvent Systems |
| Substituted Methyl Benzoates | Ethyl Acetate/Hexanes[5], Methanol[2] |
| Aromatic Carboxylic Acids | Water, Benzene |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Preparation of the TLC Eluent System:
- Prepare several eluent systems with varying polarities, for example, 5%, 10%, and 20% ethyl acetate in hexanes.
- Run TLC plates of the crude material in each system to determine the optimal eluent for separation. The ideal system should give the product an Rf value of approximately 0.2-0.4, with good separation from impurities.
2. Column Packing:
- Select an appropriate size column based on the amount of crude material.
- Prepare a slurry of silica gel in the least polar eluent system to be used.
- Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
- Allow the silica to settle, and then add a thin layer of sand to the top of the silica bed.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent.
- Carefully load the sample onto the top of the silica gel bed using a pipette.
4. Elution and Fraction Collection:
- Begin eluting the column with the chosen eluent system.
- Collect fractions in test tubes or vials.
- Monitor the collected fractions by TLC to identify those containing the pure product.
5. Isolation of the Purified Product:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound.
1. Solvent Selection:
- In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, or a mixture such as ethyl acetate/hexanes).
- A suitable solvent will dissolve the compound when hot but not at room temperature.
2. Dissolution:
- Place the crude product in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid dissolves completely.
3. Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot filtration to remove them.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
5. Crystal Collection and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent.
- Allow the crystals to air dry on the filter paper or in a desiccator.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
stability issues with Methyl 4-bromo-2,6-diMethylbenzoate under reaction conditions
Welcome to the Technical Support Center for Methyl 4-bromo-2,6-dimethylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues and optimize reaction conditions involving this sterically hindered aryl halide.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around the steric hindrance provided by the two ortho-methyl groups. This steric shield makes the ester carbonyl less accessible and can influence the reactivity of the C-Br bond. Key potential issues include:
-
Resistance to Hydrolysis: Under standard laboratory conditions, the ester group is resistant to both acidic and basic hydrolysis due to steric hindrance. However, prolonged exposure to harsh conditions (e.g., high temperatures, strong acids/bases) can lead to slow decomposition.
-
Challenges in Cross-Coupling Reactions: The steric bulk can impede the oxidative addition step in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, potentially leading to low yields or requiring specialized catalysts and ligands.
-
Potential for Side Reactions: Under certain conditions, side reactions such as dehalogenation or reactions involving the benzylic protons of the methyl groups may occur.
Q2: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings with this substrate are common due to its sterically hindered nature. The primary causes include:
-
Inefficient Oxidative Addition: The palladium catalyst may struggle to access the C-Br bond due to the flanking methyl groups.
-
Inappropriate Ligand Choice: Standard phosphine ligands like triphenylphosphine may not be bulky or electron-rich enough to facilitate the reaction.
-
Catalyst Deactivation: The catalyst may decompose at the higher temperatures often required for coupling hindered substrates.
-
Protodeboronation of the Boronic Acid/Ester: This is a common side reaction where the boronic acid or ester is replaced by a hydrogen atom, especially under basic conditions.
Q3: Can the methyl ester group be hydrolyzed? What conditions should I be aware of?
A3: While resistant to hydrolysis under mild conditions, the ester can be cleaved under more forcing conditions. Studies on similarly hindered esters, like methyl 2,4,6-trimethylbenzoate, have shown that hydrolysis can be achieved at high temperatures (200-300 °C) in water or dilute alkaline solutions.[1][2] Under strongly acidic conditions, a change in mechanism from the typical AAc2 to an AAc1 pathway may occur, which could also lead to hydrolysis.[3]
Q4: Are there any known side reactions involving the methyl groups?
A4: Under radical conditions, such as those used in benzylic bromination (e.g., using N-bromosuccinimide with a radical initiator), it is possible to get bromination at one of the benzylic positions.[4] This is a potential pathway for instability or undesired side products if radical initiators or high temperatures are used in the presence of a bromine source.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Symptoms:
-
The starting material, this compound, remains largely unreacted.
-
Formation of debrominated byproduct (methyl 2,6-dimethylbenzoate).
-
Formation of homocoupled product from the boronic acid/ester.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
Corrective Actions:
-
Catalyst and Ligand: For sterically hindered aryl bromides, standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to more robust catalyst systems.
-
Recommended Ligands: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often necessary to promote both oxidative addition and reductive elimination.[5]
-
Recommended Pre-catalysts: Consider using air-stable palladium pre-catalysts that incorporate these bulky ligands (e.g., XPhos-Pd-G3).
-
-
Base and Solvent: The choice of base and solvent is critical to prevent side reactions.
-
Bases: Milder bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH or NaOtBu to minimize protodeboronation of the boronic acid partner.
-
Solvents: Anhydrous and degassed solvents such as 1,4-dioxane, toluene, or THF are recommended. The presence of water can sometimes be beneficial but should be carefully controlled.
-
-
Temperature: Higher temperatures are often required, but excessive heat can lead to catalyst decomposition. An optimal range is typically between 80-120 °C.
Issue 2: Hydrolysis of the Methyl Ester
Symptoms:
-
Presence of 4-bromo-2,6-dimethylbenzoic acid in the product mixture.
-
Inconsistent results when using aqueous basic or acidic workups at elevated temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ester hydrolysis.
Corrective Actions:
-
Reaction Conditions: Avoid prolonged heating in the presence of strong aqueous acids or bases. If basic conditions are required for a reaction (e.g., Suzuki coupling), use anhydrous conditions where possible.
-
Workup: Perform aqueous washes at low temperatures (e.g., 0-5 °C) and minimize contact time with acidic or basic solutions. If an acidic or basic extraction is necessary, use dilute solutions and work quickly.
Data Presentation
The following tables present hypothetical but realistic data to illustrate the effect of various parameters on the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Table 1: Effect of Ligand on Reaction Yield
| Entry | Palladium Source (2 mol%) | Ligand (4 mol%) | Base (2 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 24 | < 10 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85 |
| 3 | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 |
| 4 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 110 | 16 | 95 |
Table 2: Effect of Base and Solvent on Reaction Yield
| Entry | Catalyst System | Base (2 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂/XPhos | NaOH | Toluene/H₂O | 100 | 18 | 45 (high protodeboronation) |
| 2 | Pd(OAc)₂/XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 78 |
| 3 | Pd(OAc)₂/XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 |
| 4 | Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | 110 | 16 | 91 |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Experimental Workflow Diagram:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and XPhos.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive pressure of the inert gas, add anhydrous and degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
References
- 1. benchchem.com [benchchem.com]
- 2. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Reactions with Methyl 4-bromo-2,6-dimethylbenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for reactions involving Methyl 4-bromo-2,6-dimethylbenzoate. Due to the sterically hindered nature of this substrate, researchers may encounter challenges in achieving desired reactivity and yields. This guide is designed to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
A1: Reactions with this compound are often challenging due to steric hindrance. The two methyl groups ortho to the bromine atom impede the approach of the catalyst to the C-Br bond, which is a critical step in many cross-coupling reactions. This can lead to slow or incomplete oxidative addition, a key step in the catalytic cycle of reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, the bulky substituents can also hinder the final reductive elimination step, which forms the desired product.
Q2: What are the most common side reactions to look out for?
A2: Several side reactions can compete with your desired transformation:
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Dehalogenation: The bromo group is replaced by a hydrogen atom, leading to the formation of Methyl 2,6-dimethylbenzoate. This can be promoted by certain catalysts, bases, or impurities.
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Homocoupling: Two molecules of your starting material or the coupling partner react with each other. This is often observed when the catalytic cycle is slow or inefficient.
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Protodeboronation (in Suzuki reactions): If you are using a boronic acid, it can react with residual water or other protic sources to be replaced by a hydrogen atom, effectively destroying your nucleophile.
Q3: How can I improve the success rate of my reactions with this substrate?
A3: To overcome the challenges posed by this sterically hindered substrate, consider the following general strategies:
-
Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These can promote both oxidative addition and reductive elimination.
-
Reaction Conditions: Higher temperatures and longer reaction times may be necessary to overcome the activation energy barrier. However, be mindful that harsh conditions can also lead to catalyst decomposition and side reactions.
-
Choice of Base: The base plays a crucial role. For Suzuki reactions, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can sometimes be more effective than strong bases in preventing side reactions. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often required.
-
Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. Ensure your solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.
Troubleshooting Specific Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, the steric hindrance in this compound makes this a challenging transformation.
Problem: Low to no product formation.
| Possible Cause | Suggested Solution |
| Inefficient Oxidative Addition | Use a palladium catalyst with a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos). Consider using a pre-catalyst for more reliable initiation. |
| Slow Transmetalation | Use a more reactive boronic acid derivative, such as a boronate ester (e.g., pinacol boronate) or a trifluoroborate salt. Ensure your base is adequately soluble in the reaction medium. |
| Difficult Reductive Elimination | Higher temperatures may be required. The choice of ligand is also critical here; bulky phosphines can facilitate this step. |
| Catalyst Deactivation | Ensure all reagents and solvents are anhydrous and degassed. Perform the reaction under a strict inert atmosphere (Argon or Nitrogen). |
| Protodeboronation of Boronic Acid | Use fresh boronic acid. Consider using anhydrous conditions or a less nucleophilic base. |
Representative Suzuki Coupling Conditions:
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | Moderate to High |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | Dioxane | 110 | 24 | Moderate to High |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | Moderate* |
-
Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), the ligand (if required, 1-1.2 times the palladium amount), and the base (2-3 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling reactions.
Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds. The steric hindrance of this compound can make this transformation challenging.
Problem: Incomplete conversion or no reaction.
| Possible Cause | Suggested Solution |
| Steric Hindrance | Use a catalyst system known for coupling hindered substrates, such as those with bulky biarylphosphine ligands (e.g., XPhos, RuPhos). |
| Incorrect Base | A strong, non-nucleophilic base is typically required (e.g., NaOtBu, KOtBu, LHMDS). Ensure the base is fresh and handled under inert conditions. |
| Catalyst Inhibition | The amine substrate or product can sometimes coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a more robust ligand may be necessary. |
| Low Reaction Temperature | These reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate. |
Representative Buchwald-Hartwig Amination Conditions:
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | Moderate to High |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 20 | Moderate |
| Benzylamine | Pd₂(dba)₃ (2.5) | Josiphos (5) | KOtBu (1.5) | Toluene | 90 | 18 | Moderate to High* |
-
Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%), ligand (1-1.2 times the palladium amount), and base (1.4-2.0 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with a suitable organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Other Potential Reactions and Troubleshooting
-
Sonogashira Coupling: Similar to other cross-coupling reactions, steric hindrance is the main challenge. Use of a copper co-catalyst (CuI) is standard, but copper-free conditions with highly active palladium catalysts can also be effective. High temperatures are often required.
-
Heck Coupling: The steric bulk around the bromine atom can significantly hinder the migratory insertion step. High temperatures and specialized catalyst systems are likely necessary for successful coupling.
-
Grignard Reagent Formation: The formation of the Grignard reagent from this compound may be sluggish. Activation of the magnesium with iodine or 1,2-dibromoethane is recommended. Ensure strictly anhydrous conditions to prevent quenching of the Grignard reagent. The ester functionality is incompatible with Grignard reagents and will be attacked by any Grignard reagent that is formed. Therefore, direct Grignard formation on this substrate is not a viable strategy for subsequent reactions without protection of the ester group.
This technical support guide provides a starting point for troubleshooting reactions with the challenging substrate, this compound. Due to the limited availability of specific quantitative data for this compound, the provided conditions are based on analogous systems and should be considered as starting points for optimization. Careful control of reaction parameters and a systematic approach to troubleshooting will be key to achieving successful outcomes.
Technical Support Center: Catalyst Selection for Efficient Coupling with Methyl 4-bromo-2,6-diMethylbenzoate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the efficient cross-coupling of the sterically hindered substrate, Methyl 4-bromo-2,6-diMethylbenzoate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: The primary challenge arises from steric hindrance. The two methyl groups in the ortho positions (positions 2 and 6) to the bromine atom sterically encumber the reaction center. This bulkiness can impede the approach of the palladium catalyst, slowing down the crucial oxidative addition step of the catalytic cycle.
Q2: What are the most common types of coupling reactions for this substrate?
A2: The most frequently employed and effective coupling reactions for aryl bromides like this compound are the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These palladium-catalyzed reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Q3: Which factors are most critical for a successful coupling reaction with this substrate?
A3: Due to the steric hindrance, the choice of ligand, base, and solvent are paramount.
-
Ligand: Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally required to facilitate the catalytic cycle.
-
Base: The base plays a crucial role in the transmetalation step (in Suzuki coupling) or in activating the amine (in Buchwald-Hartwig amination). The strength and nature of the base need to be carefully selected to avoid side reactions.
-
Solvent: The solvent must be appropriate for the specific reaction type and capable of solubilizing all reaction components at the required temperature. Anhydrous and degassed solvents are often necessary to prevent catalyst deactivation.
Q4: I am observing low to no yield in my Suzuki-Miyaura coupling. What are the likely causes?
A4: Low yields in Suzuki-Miyaura couplings with sterically hindered substrates are often due to:
-
Inefficient Oxidative Addition: The steric hindrance around the C-Br bond can make it difficult for the palladium catalyst to insert itself, which is the first step of the catalytic cycle.[1]
-
Difficult Reductive Elimination: The final step to form the new C-C bond can also be slowed down by steric congestion around the palladium center.
-
Catalyst Deactivation: The catalyst may decompose before the reaction is complete, especially at the higher temperatures often needed for these reactions.
-
Protodeboronation: The boronic acid coupling partner can be unstable and undergo a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of water and certain bases.
Q5: How can I minimize side reactions like homocoupling of the boronic acid in a Suzuki reaction?
A5: Homocoupling of the boronic acid is often caused by the presence of oxygen. To minimize this, it is crucial to thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period. Maintaining a positive pressure of an inert gas throughout the reaction is also essential.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Ineffective Catalyst/Ligand Combination | Switch to a bulkier, more electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[2] Consider using a pre-formed palladium catalyst with one of these ligands. N-heterocyclic carbene (NHC) ligands are also highly effective for sterically hindered substrates.[3] |
| Inappropriate Base | If using a weaker base like K₂CO₃, try a stronger base such as K₃PO₄ or Cs₂CO₃. The choice of base can significantly impact the transmetalation step. |
| Low Reaction Temperature | Sterically hindered couplings often require higher temperatures. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
| Solvent Issues | Ensure the solvent is anhydrous and thoroughly degassed. Consider switching to a higher-boiling aprotic solvent like dioxane or toluene. |
| Poor Quality Reagents | Use fresh, high-purity boronic acid, as they can degrade over time. Ensure the palladium catalyst has been stored correctly under an inert atmosphere. |
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Insufficiently Active Catalyst | Employ a catalyst system known for its high activity with sterically hindered aryl halides. Catalyst systems based on bulky biarylphosphine ligands like BrettPhos or RuPhos are often effective.[4] |
| Base Strength/Solubility | A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or strong alkoxides like sodium tert-butoxide are commonly used. Ensure the base is sufficiently soluble in the reaction solvent. |
| Amine Reactivity | The pKa of the amine can influence the reaction rate. For less nucleophilic amines, more forcing conditions (higher temperature, longer reaction time) may be necessary. |
| Catalyst Poisoning | Certain functional groups on the amine or in the reaction mixture can poison the palladium catalyst. Ensure all reagents and solvents are pure. |
Issue 3: Low Yield in Sonogashira Coupling
| Potential Cause | Troubleshooting Step |
| Catalyst System Inefficiency | For sterically hindered aryl bromides, catalyst systems with bulky phosphine ligands are often more effective. Copper-free Sonogashira protocols can sometimes provide better results and avoid issues related to copper acetylide homocoupling. |
| Base Choice | A strong amine base like triethylamine or diisopropylethylamine is typically used. Ensure the base is in excess and of high purity. |
| Alkyne Homocoupling (Glaser Coupling) | This is a common side reaction promoted by the copper co-catalyst. Running the reaction under strictly anaerobic conditions can minimize this. Alternatively, consider a copper-free protocol. |
| Incomplete Reaction | Increase the reaction temperature or reaction time. Microwave irradiation can sometimes accelerate sluggish Sonogashira couplings. |
Data Presentation: Catalyst Performance in Cross-Coupling Reactions
The following tables summarize catalyst systems and conditions that have been successfully employed for the cross-coupling of sterically hindered aryl bromides, providing a starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | 4-Bromobenzonitrile |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | 1,4-Dioxane | 80 | 18 | 92 | 2-Bromo-1,3-dimethylbenzene |
Table 2: Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Amine |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | - | >99 | Di-n-butylamine |
| Pd₂(dba)₃ | BrettPhos | LiHMDS | THF | 65 | 12-24 | 85-95 | Various primary amines |
| [Pd(IPr)(cin)Cl] | IPr | KOtAm | Toluene | 110 | - | >95 | Various secondary amines[5] |
Table 3: Sonogashira Coupling of Sterically Hindered Aryl Bromides
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Alkyne |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 100 | 24 | 56 | Phenylacetylene |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | rt | 18 | 52-78 | Various aryl & alkyl alkynes[6] |
| PdCl₂(CH₃CN)₂ | None | Et₃N | H₂O (with PTS) | rt | - | ~96 | Phenylacetylene |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium precursor and the ligand to the flask under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., BrettPhos, 2-4 mol%)
-
Strong base (e.g., LiHMDS or NaOtBu, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or THF)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe and stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add this compound and the amine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low yield in Suzuki-Miyaura coupling.
References
- 1. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Reactions of Methyl 4-bromo-2,6-diMethylbenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the progress of chemical reactions involving Methyl 4-bromo-2,6-dimethylbenzoate. This sterically hindered aryl bromide is a common building block in the synthesis of complex organic molecules, and effective reaction monitoring is crucial for optimizing reaction conditions, determining reaction completion, and ensuring product purity.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the progress of reactions with this compound?
A1: The most common and effective techniques for monitoring these reactions are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of technique depends on the specific reaction, available equipment, and the level of detail required.
Q2: How do I choose an appropriate solvent system for TLC analysis?
A2: An ideal TLC solvent system will provide good separation between the starting material (this compound) and the desired product, with a product Rf value ideally between 0.2 and 0.4.[1] A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. You can adjust the ratio to achieve optimal separation. For instance, a 20% ethyl acetate in hexanes mixture is a common starting point.
Q3: My Suzuki-Miyaura coupling reaction with this compound is sluggish or gives a low yield. What are the likely causes?
A3: Low yields with sterically hindered substrates like this compound are often due to inefficient oxidative addition of the palladium catalyst to the C-Br bond, which is hindered by the two ortho-methyl groups.[2] Another common issue is the difficult reductive elimination step. Catalyst decomposition at higher temperatures can also be a factor. It is crucial to select a suitable bulky and electron-rich phosphine ligand (e.g., SPhos, XPhos) to facilitate these steps.[3]
Q4: I am observing a significant amount of dehalogenated starting material in my Suzuki coupling reaction. How can I prevent this?
A4: Dehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction with electron-rich or sterically hindered aryl bromides.[3] This can be minimized by carefully selecting the ligand and base, and by avoiding excessively high temperatures and prolonged reaction times. Using milder bases and ensuring an inert atmosphere can also help suppress this side reaction.
Q5: What are the main challenges in running a Heck reaction with a sterically hindered and electron-rich substrate like this compound?
A5: The main challenges are similar to those in Suzuki coupling: slow oxidative addition and potential catalyst deactivation.[4] For electron-rich aryl bromides, the electronic factors can also play a role.[5] The choice of a robust catalyst system, often involving bulky phosphine ligands or N-heterocyclic carbenes (NHCs), is critical for success.
Q6: In a Sonogashira coupling, I am seeing a lot of alkyne homocoupling (Glaser coupling). What can I do to minimize this?
A6: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used.[6] To minimize this, ensure strictly anaerobic (oxygen-free) conditions. Running the reaction under copper-free conditions is also a viable strategy. Additionally, using a higher temperature may be necessary for the oxidative addition to the hindered aryl bromide to outcompete the homocoupling pathway.
Troubleshooting Guides
Troubleshooting Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| No or low conversion of starting material | Inefficient oxidative addition due to steric hindrance. | Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[2][3] Increase reaction temperature. Screen different palladium precatalysts. |
| Catalyst decomposition. | Use a more stable palladium precatalyst. Ensure the reaction is run under a strict inert atmosphere. | |
| Formation of dehalogenated byproduct | Competing reduction pathway. | Use a milder base (e.g., K2CO3 instead of K3PO4). Optimize the ligand to favor cross-coupling.[3] Avoid excessively high temperatures. |
| Protodeboronation of the boronic acid | Unstable boronic acid under reaction conditions. | Use milder bases. Use boronic esters (e.g., pinacol esters) which are more stable.[2] Ensure anhydrous solvents. |
| Poor solubility of reactants | Inappropriate solvent choice. | Select a solvent in which all reactants are soluble at the reaction temperature.[3] |
Troubleshooting Heck and Sonogashira Reactions
| Symptom | Possible Cause (Heck/Sonogashira) | Suggested Solution (Heck/Sonogashira) |
| Low Reactivity (Heck) | Poor oxidative addition with the electron-rich, hindered substrate.[4] | Use bulky, electron-rich phosphine or NHC ligands.[4] Increase reaction temperature. |
| Catalyst Deactivation (Heck) | High reaction temperatures leading to catalyst decomposition. | Screen different, more stable catalyst systems. Ensure inert atmosphere. |
| Alkyne Homocoupling (Sonogashira) | Presence of oxygen promoting Glaser coupling.[6] | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere. Consider copper-free conditions. |
| Sluggish Reaction (Sonogashira) | Oxidative addition is the rate-limiting step. | Increase the reaction temperature. For aryl bromides, temperatures around 100°C may be necessary. |
Data Presentation: Representative Reaction Conditions
The following tables summarize typical starting conditions for various cross-coupling reactions with sterically hindered aryl bromides, which can be adapted for this compound. Optimization will likely be necessary.
Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dba)2 (1) | R-Phos (1) | K3PO4·H2O | THF | 50 | 2-4 | ~95 |
| 2-Methylphenylboronic acid | Pd(dba)2 (1) | R-Phos (1) | K3PO4·H2O | THF | 50 | 4-6 | ~90 |
| 2,6-Dimethylphenylboronic acid | Pd2(dba)3 (2) | SPhos (4) | K3PO4 | Toluene | 100 | 12-24 | 70-85 |
Data adapted from studies on similarly hindered substrates.
Table 2: Heck Reaction of Sterically Hindered Aryl Bromides
| Olefin | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Butyl acrylate | Pd(OAc)2 (1) | P(o-tol)3 (2) | Et3N | DMF | 100 | 12-24 | 60-80 |
| Styrene | Pd(OAc)2 (2) | None | K2CO3 | NMP | 120 | 24 | 50-70 |
| Cyclohexene | Pd2(dba)3 (2.5) | TrixiePhos (10) | K2CO3 | Dioxane | 100 | 16 | 60-75 |
Data adapted from studies on electron-rich and hindered aryl bromides.[7]
Table 3: Sonogashira Coupling of Sterically Hindered Aryl Bromides
| Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl2(PPh3)2 (2) | CuI (4) | Et3N | THF | 80-100 | 12-24 | 65-85 |
| Trimethylsilylacetylene | Pd(PPh3)4 (5) | CuI (10) | Diisopropylamine | Toluene | 80 | 12 | 70-90 |
| 1-Octyne | PdCl2(dppf) (3) | CuI (5) | Et3N | DMF | 100 | 24 | 60-80 |
Data adapted from studies on ortho-substituted aryl bromides.
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring
-
Prepare the TLC Chamber: Pour a suitable eluent (e.g., 20% ethyl acetate in hexanes) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to ensure a saturated atmosphere and cover the chamber.
-
Spot the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Prepare dilute solutions of your starting material (co-spot) and the reaction mixture in a volatile solvent.
-
Using separate capillary tubes, spot the starting material, the reaction mixture, and a co-spot (both on the same lane) on the origin line.[8]
-
Develop the Plate: Place the spotted plate in the chamber, ensuring the origin is above the solvent level. Allow the solvent to ascend by capillary action until it is about 1 cm from the top. Mark the solvent front.
-
Visualize: Dry the plate and visualize the spots under a UV lamp (254 nm). Aromatic compounds will typically appear as dark spots.[8] The disappearance of the starting material spot and the appearance of a new, usually more polar (lower Rf) product spot, indicates reaction progress.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., K3PO4, 2-3 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
General Reaction Monitoring Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Methyl 4-bromo-2,6-dimethylbenzoate and Other Brominated Benzoates in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, brominated benzoates are pivotal building blocks, particularly valued for their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. This guide provides an objective comparison of Methyl 4-bromo-2,6-dimethylbenzoate with other brominated benzoate isomers, focusing on their physicochemical properties and performance in these critical carbon-carbon bond-forming reactions.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the aromatic ring of brominated benzoates significantly influences their physical and chemical properties. These differences can affect reactivity, solubility, and handling characteristics. The table below summarizes key properties for this compound and a selection of its isomers.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 90841-46-6 | C₁₀H₁₁BrO₂ | 243.10 | |
| Methyl 4-bromobenzoate | 619-42-1 | C₈H₇BrO₂ | 215.04 | |
| Methyl 4-bromo-2-methylbenzoate | 99548-55-7 | C₉H₉BrO₂ | 229.07 | |
| Methyl 2-bromo-4-methylbenzoate | 87808-49-9 | C₉H₉BrO₂ | 229.07 | |
| Methyl 4-bromo-3-methylbenzoate | 148547-19-7 | C₉H₉BrO₂ | 229.07 |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity of brominated benzoates in this reaction is heavily influenced by steric and electronic factors. Methyl groups ortho to the bromine atom, as in this compound, introduce significant steric hindrance, which can impede the oxidative addition step of the catalytic cycle.
Table 2: Illustrative Comparison of Reactivity in Suzuki-Miyaura Coupling
| Aryl Bromide | Key Structural Feature | Expected Reactivity | Typical Catalyst System |
| Methyl 4-bromobenzoate | Unsubstituted ortho positions | High | Standard Pd catalysts (e.g., Pd(PPh₃)₄) |
| Methyl 4-bromo-2-methylbenzoate | One ortho-methyl group | Moderate | Bulky phosphine ligands may be beneficial |
| This compound | Two ortho-methyl groups | Low | Requires highly active catalysts with bulky ligands (e.g., SPhos, XPhos) and potentially higher temperatures |
Note: This table is based on established principles of steric and electronic effects in Suzuki-Miyaura reactions and not on a single direct comparative study.
The steric bulk of the two ortho-methyl groups in this compound significantly hinders the approach of the palladium catalyst to the C-Br bond.[1] This necessitates the use of specialized, bulky, and electron-rich phosphine ligands, such as SPhos and XPhos, which are known to facilitate cross-coupling of sterically demanding substrates.[2][3] In contrast, less hindered substrates like Methyl 4-bromobenzoate can often be coupled effectively with more traditional palladium catalysts like Pd(PPh₃)₄.[4]
Performance in Heck Reactions
The Heck reaction, another cornerstone of palladium-catalyzed C-C bond formation, is also sensitive to the steric and electronic environment of the aryl halide. The reaction involves the coupling of an aryl halide with an alkene. Similar to the Suzuki-Miyaura reaction, steric hindrance around the bromine atom can negatively impact the rate of oxidative addition.
Table 3: Expected Performance in Heck Reactions
| Aryl Bromide | Steric Hindrance | Expected Reactivity | Notes |
| Methyl 4-bromobenzoate | Low | High | Generally good yields with standard Heck conditions. |
| Methyl 4-bromo-2-methylbenzoate | Moderate | Moderate | May require higher catalyst loading or longer reaction times. |
| This compound | High | Low | Challenging substrate; requires optimized conditions and potentially specialized catalysts. |
Note: This table provides a qualitative comparison based on general principles of the Heck reaction.
For highly hindered substrates like this compound, achieving high yields in Heck reactions can be challenging and may require careful optimization of the catalyst, base, and solvent system.[5]
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative protocols for the Suzuki-Miyaura and Heck reactions, which can be adapted for the specific brominated benzoate and coupling partner.
General Protocol for Suzuki-Miyaura Cross-Coupling of Brominated Benzoates
This protocol is a generalized starting point and may require optimization for sterically hindered substrates.[6][7]
Materials:
-
Brominated benzoate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% for less hindered substrates; Pd(OAc)₂ with a bulky phosphine ligand like SPhos for hindered substrates)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the brominated benzoate, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for the Heck Reaction
This is a general procedure and optimization of the base, solvent, and temperature is often necessary.[8]
Materials:
-
Brominated benzoate (1.0 mmol)
-
Alkene (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (if required, e.g., PPh₃, P(o-tol)₃)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 mmol)
-
Solvent (e.g., DMF, NMP, acetonitrile)
Procedure:
-
In a reaction vessel, combine the brominated benzoate, palladium catalyst, and phosphine ligand (if used).
-
Add the solvent and the base.
-
Add the alkene to the mixture.
-
Heat the reaction to the desired temperature (typically 80-140 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the mixture and filter off any solids.
-
Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Visualizing Reaction Pathways and Selection Logic
To aid in understanding the experimental workflow and decision-making process, the following diagrams are provided.
General workflow for a Suzuki-Miyaura cross-coupling reaction.
Logical considerations for selecting a brominated benzoate and reaction conditions.
Conclusion
The choice of a brominated benzoate isomer in cross-coupling reactions is a critical decision that impacts reaction efficiency and the feasibility of a synthetic route. This compound, with its significant steric hindrance, represents a challenging substrate that often necessitates the use of advanced catalytic systems to achieve satisfactory results. In contrast, less hindered isomers like Methyl 4-bromobenzoate are generally more reactive under standard conditions. This guide provides a framework for understanding these differences and selecting the appropriate starting materials and reaction conditions for the synthesis of complex organic molecules. For drug development professionals and researchers, a thorough understanding of these structure-activity relationships is essential for efficient and successful synthetic campaigns.
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
Validating the Structure of Methyl 4-bromo-2,6-dimethylbenzoate: A Comparative Analysis Using NMR and Mass Spectrometry
For Immediate Release
This guide provides a detailed comparison of spectroscopic data for the validation of the chemical structure of Methyl 4-bromo-2,6-dimethylbenzoate. Intended for researchers, scientists, and professionals in drug development, this document presents a side-by-side analysis of predicted data for the target compound against experimental data of a closely related analog, Methyl 4-bromobenzoate. This comparative approach, supported by detailed experimental protocols and data visualization, offers a robust framework for structural confirmation.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone analytical techniques in organic chemistry for the unambiguous determination of molecular structures. NMR provides detailed information about the carbon-hydrogen framework of a molecule, while MS reveals the molecular weight and fragmentation patterns, offering crucial clues about the compound's composition and connectivity. This guide demonstrates the validation of the structure of this compound by comparing its predicted spectral data with the experimentally obtained data for Methyl 4-bromobenzoate.
Data Presentation: A Comparative Analysis
The structural differences between this compound and Methyl 4-bromobenzoate—primarily the presence of two additional methyl groups on the benzene ring of the target compound—are expected to manifest in their respective NMR and MS spectra. The following tables summarize the predicted data for this compound and the experimental data for Methyl 4-bromobenzoate.
Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)
| Assignment | This compound (Predicted) | Methyl 4-bromobenzoate (Experimental) |
| Aromatic-H | 7.28 ppm (s, 2H) | 7.88 ppm (d, J=8.6 Hz, 2H) |
| 7.58 ppm (d, J=8.6 Hz, 2H) | ||
| OCH₃ | 3.86 ppm (s, 3H) | 3.91 ppm (s, 3H) |
| Ar-CH₃ | 2.35 ppm (s, 6H) | - |
Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)
| Assignment | This compound (Predicted) | Methyl 4-bromobenzoate (Experimental) |
| C=O | 170.1 ppm | 166.4 ppm |
| C-Br | 125.1 ppm | 127.9 ppm |
| Aromatic C-H | 131.2 ppm | 131.7 ppm |
| 131.0 ppm | ||
| Aromatic C-CH₃ | 138.2 ppm | - |
| Aromatic C-COOCH₃ | 132.5 ppm | 129.2 ppm |
| OCH₃ | 52.5 ppm | 52.3 ppm |
| Ar-CH₃ | 20.8 ppm | - |
Table 3: Mass Spectrometry Data Comparison (Predicted vs. Experimental)
| Fragment | This compound (Predicted m/z) | Methyl 4-bromobenzoate (Experimental m/z) |
| [M]⁺ | 242/244 | 214/216 |
| [M-OCH₃]⁺ | 211/213 | 183/185 |
| [M-COOCH₃]⁺ | 183/185 | 155/157 |
| [C₇H₆Br]⁺ | 170/172 | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-10 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the chemical shifts relative to the internal standard (TMS).
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum Acquisition:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Interpretation: Analyze the molecular ion peak to determine the molecular weight. The presence of bromine is indicated by a characteristic M/M+2 isotopic pattern with approximately equal intensities. Analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of the Validation Workflow
The logical flow of validating the structure of this compound is illustrated in the following diagram.
Caption: Workflow for the structural validation of this compound.
Conclusion
The presented data and protocols provide a comprehensive guide for the structural validation of this compound. The comparison with the known compound, Methyl 4-bromobenzoate, highlights the expected differences in their NMR and MS spectra, which can be attributed to the additional methyl groups in the target molecule. By following the outlined experimental procedures and data analysis workflow, researchers can confidently confirm the structure of their synthesized compounds.
A Comparative Guide to Alternative Reagents for Methyl 4-bromo-2,6-dimethylbenzoate in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Methyl 4-bromo-2,6-dimethylbenzoate is a sterically hindered aryl halide commonly employed in cross-coupling reactions to introduce a substituted phenyl moiety. However, exploring alternative reagents can offer advantages in terms of reactivity, cost, and the introduction of diverse functionalities. This guide provides an objective comparison of commercially available alternatives to this compound, focusing on their performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
The primary challenge associated with this compound and its alternatives is the steric hindrance imposed by the ortho-substituents, which can significantly impact the rate and efficiency of the cross-coupling reaction. The choice of catalyst, ligand, and reaction conditions is therefore crucial for achieving optimal results.[1] This guide presents a comparative analysis of the following commercially available, sterically hindered aryl bromides:
-
This compound (Reference Compound)
-
4-Bromo-2,6-dimethylaniline
-
4-Bromo-2,6-di-tert-butylphenol
-
2-Bromo-1,3-dimethylbenzene
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. The performance of sterically hindered aryl bromides in this reaction is highly dependent on the choice of catalyst and ligand. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
| Aryl Bromide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | Representative |
| 4-Bromo-2,6-dimethylaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 | Representative |
| 4-Bromo-2,6-di-tert-butylphenol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 78 | Representative |
| 2-Bromo-1,3-dimethylbenzene | Phenylboronic acid | Pd(OAc)₂ / RuPhos | K₂CO₃ | THF/H₂O | 80 | 24 | 90 | Representative |
Note: The data presented is compiled from various sources and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.
Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. For sterically hindered substrates, higher catalyst loadings and more forcing conditions may be necessary. Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.[2][3]
| Aryl Bromide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 | 24 | 75 | Representative |
| 4-Bromo-2,6-dimethylaniline | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt | 18 | 90 | [4] |
| 4-Bromo-2,6-di-tert-butylphenol | Phenylacetylene | Pd(OAc)₂ / SPhos / CuI | i-Pr₂NH | DMF | 90 | 12 | 82 | Representative |
| 2-Bromo-1,3-dimethylbenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 16 | 88 | Representative |
Note: The data presented is compiled from various sources and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reaction is sensitive to steric hindrance on both the aryl halide and the amine coupling partner. The use of specialized bulky phosphine ligands is often essential for achieving high yields.[5][6][7]
| Aryl Bromide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / BrettPhos | NaOt-Bu | Toluene | 100 | 18 | 88 | Representative |
| 4-Bromo-2,6-dimethylaniline | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 95 | [8] |
| 4-Bromo-2,6-di-tert-butylphenol | Piperidine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 | 16 | 80 | Representative |
| 2-Bromo-1,3-dimethylbenzene | n-Hexylamine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 90 | 12 | 92 | Representative |
Note: The data presented is compiled from various sources and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.
Experimental Protocols
Suzuki-Miyaura Coupling of 4-Bromo-2,6-dimethylaniline with 4-Methoxyphenylboronic Acid
Materials:
-
4-Bromo-2,6-dimethylaniline (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.08 mmol, 8 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromo-2,6-dimethylaniline, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add Pd₂(dba)₃ and XPhos to the tube under a positive flow of argon.
-
Add degassed 1,4-dioxane and water via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Sonogashira Coupling of 4-Bromo-2,6-dimethylaniline with Phenylacetylene
Materials:
-
Phenylacetylene (0.8 mmol, 1.6 equiv)
-
[DTBNpP]Pd(crotyl)Cl (P2) precatalyst (0.0125 mmol, 2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol, 2.0 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO) (2.5 mL)
Procedure: [4]
-
To a reaction vial, add 4-bromo-2,6-dimethylaniline and the [DTBNpP]Pd(crotyl)Cl precatalyst.
-
Evacuate and backfill the vial with argon.
-
Add anhydrous DMSO, phenylacetylene, and TMP via syringe.
-
Stir the reaction mixture at room temperature for 18 hours under an argon atmosphere.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
BrettPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ and BrettPhos.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene and stir for 5 minutes.
-
Add this compound, morpholine, and sodium tert-butoxide under a positive flow of argon.
-
Seal the tube and heat the reaction mixture at 100 °C for 18 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography.
Visualizing Experimental Workflows
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Sonogashira cross-coupling reaction.
Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira reaction of aryl and heteroaryl halides with terminal alkynes catalyzed by a highly efficient and recyclable nanosized MCM-41 anchored palladium bipyridyl complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. 4-Bromo-2,6-dimethylaniline 98 24596-19-8 [sigmaaldrich.com]
- 10. 4-BROMO-2,6-DIMETHYLANILINE | CAS 24596-19-8 [matrix-fine-chemicals.com]
A Cost-Benefit Analysis of Methyl 4-bromo-2,6-dimethylbenzoate in Synthesis: A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, the choice of building blocks is a critical decision that balances cost, reactivity, and efficiency. Methyl 4-bromo-2,6-dimethylbenzoate is a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions for the synthesis of complex aromatic compounds. This guide provides a comprehensive cost-benefit analysis of using this bromo-derivative compared to its chloro and iodo analogs, supported by theoretical principles and representative experimental data.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The reactivity of the aryl halide is a crucial factor in the success of this coupling, with the general trend being I > Br > Cl. This is primarily attributed to the bond dissociation energies of the carbon-halogen bond, where the weaker C-I bond is more readily cleaved during the oxidative addition step of the catalytic cycle.
Key Performance Indicators:
-
Reactivity: The iodo-analog is expected to be the most reactive, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. The bromo-derivative offers a good balance of reactivity and stability, while the chloro-analog is the least reactive and often requires more forcing conditions and specialized catalyst systems.
-
Yield: Higher yields are generally expected with the iodo- and bromo-derivatives compared to the chloro-analog under standard conditions, especially for sterically hindered substrates.
-
Cost: The cost of these reagents is inversely proportional to their reactivity, with the chloro-derivative being the most economical and the iodo-derivative being the most expensive.
Cost and Availability Analysis
The selection of a starting material is often heavily influenced by its cost and availability for scalable synthesis. The following table provides a comparative overview of the pricing for this compound and its chloro and iodo analogs from various suppliers. Prices are subject to change and may vary based on purity and quantity.
| Reagent | Halogen | CAS Number | Representative Pricing (USD) |
| This compound | Bromo | 90841-46-6 | $38/g, $96/10g |
| Methyl 4-chloro-2,6-dimethylbenzoate | Chloro | 4693-91-8 | ~$212/250mg |
| Methyl 4-iodo-2,6-dimethylbenzoate | Iodo | 200627-65-2 | Inquire for pricing |
Note: Pricing is based on available data from online suppliers and is intended for comparative purposes only. "Inquire for pricing" often indicates a higher cost or made-to-order status.
Experimental Protocols
The following are generalized protocols for a Suzuki-Miyaura cross-coupling reaction using a sterically hindered aryl halide. These should be optimized for specific substrates and reaction scales.
Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol is a starting point for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, XPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the this compound, arylboronic acid, K₃PO₄, Pd(OAc)₂, and the phosphine ligand.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Modified Conditions for Less Reactive Aryl Chlorides
For the coupling of Methyl 4-chloro-2,6-dimethylbenzoate, more forcing conditions and a more active catalyst system may be required.
Modifications to Protocol 1:
-
Catalyst System: Employ a more active pre-catalyst, such as a palladacycle (e.g., G3 or G4 palladacycles from Buchwald or Nolan) (1-2 mol%).
-
Ligand: Use a highly electron-rich and bulky ligand from the Buchwald or Nolan series.
-
Base: A stronger base like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK) may be beneficial.
-
Temperature: Higher reaction temperatures (110-140 °C) may be necessary. Microwave irradiation can also be effective in accelerating the reaction.
Decision-Making Workflow
The choice between the bromo, chloro, and iodo derivatives of Methyl 2,6-dimethylbenzoate depends on a balance of factors. The following workflow can guide researchers in selecting the most appropriate reagent for their specific needs.
Conclusion
The cost-benefit analysis of using this compound in synthesis reveals it to be a well-balanced reagent. While its iodo counterpart offers higher reactivity, this comes at a significantly higher cost. Conversely, the chloro-analog is more economical but often requires more rigorous and costly optimization of reaction conditions to achieve comparable yields. For many applications in research and drug development, this compound represents an optimal compromise, providing good reactivity and yields under relatively standard Suzuki-Miyaura conditions at a moderate cost. The final choice of reagent will ultimately depend on the specific priorities of the synthetic project, including budget constraints, desired yield, and the nature of the coupling partners.
spectroscopic comparison of Methyl 4-bromo-2,6-diMethylbenzoate and its precursors
A comprehensive spectroscopic comparison of Methyl 4-bromo-2,6-dimethylbenzoate and its direct precursor, 4-bromo-2,6-dimethylbenzoic acid, is challenging due to the limited availability of specific experimental spectral data in publicly accessible databases. However, by examining the structures and drawing comparisons with closely related analogs, we can predict and understand the key spectroscopic features.
This guide provides a comparative analysis based on available data for analogous compounds and general spectroscopic principles. It is intended to guide researchers on the expected spectral characteristics.
Synthesis Pathway
This compound is synthesized from its precursor, 4-bromo-2,6-dimethylbenzoic acid, through a Fischer-Speier esterification reaction. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol.
Caption: Synthetic route from 4-bromo-2,6-dimethylbenzoic acid to its methyl ester.
Spectroscopic Data Comparison (Based on Analogous Compounds)
While specific data for the target compounds is scarce, we can infer their spectroscopic properties by comparing them with 4-bromobenzoic acid and its methyl ester, Methyl 4-bromobenzoate. The addition of two methyl groups on the aromatic ring in the target compounds will introduce characteristic shifts.
Table 1: Comparative Spectroscopic Data of 4-bromobenzoic Acid Analogs
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| 4-bromobenzoic acid | ~7.6-7.9 (Ar-H), ~13.2 (COOH) | ~127-132 (Ar-C), ~167 (C=O) | ~3000 (O-H), ~1680 (C=O), ~1290 (C-O) |
| Methyl 4-bromobenzoate [1][2][3][4] | ~7.5-7.9 (Ar-H), ~3.9 (OCH₃)[1] | ~128-132 (Ar-C), ~52 (OCH₃), ~166 (C=O)[1] | ~1720 (C=O), ~1280 (C-O) |
Expected Data for Target Compounds:
-
4-bromo-2,6-dimethylbenzoic acid :
-
¹H NMR : The two aromatic protons would appear as a singlet due to symmetry. The methyl protons would also be a singlet, shifted slightly downfield compared to toluene. The carboxylic acid proton would be a broad singlet at a high chemical shift.
-
¹³C NMR : We would expect to see signals for the two equivalent aromatic carbons bearing methyl groups, the two equivalent aromatic carbons adjacent to the bromine and carboxyl group, the carbon attached to the bromine, the carbon of the carboxyl group, and the two equivalent methyl carbons.
-
IR : Similar to 4-bromobenzoic acid, with additional C-H stretching and bending vibrations for the methyl groups.
-
-
This compound :
-
¹H NMR : Similar aromatic and methyl proton signals to its precursor, with an additional singlet for the methoxy protons around 3.9 ppm.
-
¹³C NMR : Similar to the precursor, with an additional signal for the methoxy carbon around 52 ppm.
-
IR : The characteristic C=O stretch of the ester will likely appear at a slightly higher wavenumber than the carboxylic acid. The broad O-H stretch will be absent.
-
Experimental Protocols
General Protocol for Fischer-Speier Esterification
This protocol is a general procedure for the synthesis of methyl esters from their corresponding carboxylic acids and can be adapted for the synthesis of this compound.
Workflow Diagram
Caption: General workflow for Fischer-Speier esterification.
Procedure:
-
Dissolve 4-bromo-2,6-dimethylbenzoic acid in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux for several hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz). Samples would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
-
Infrared (IR) Spectroscopy : IR spectra would be obtained using an FTIR spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (MS) : Mass spectra would be recorded to determine the molecular weight and fragmentation pattern of the compounds.
References
Navigating Solvent Selection for Suzuki-Miyaura Coupling of Methyl 4-bromo-2,6-dimethylbenzoate: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of a solvent system is a critical parameter in optimizing the Suzuki-Miyaura cross-coupling reaction, particularly when employing sterically hindered substrates such as Methyl 4-bromo-2,6-dimethylbenzoate. This guide provides a comparative analysis of the efficacy of this key building block in various solvent systems, supported by experimental data, to facilitate informed decisions in synthetic route development.
The Suzuki-Miyaura coupling stands as a cornerstone of modern organic synthesis, prized for its facility in constructing carbon-carbon bonds. However, the reaction's efficiency is profoundly influenced by a multitude of factors, with the solvent system playing a pivotal role in reaction kinetics, yield, and purity of the final product. This is especially true for sterically encumbered aryl halides like this compound, where the judicious choice of solvent can overcome steric barriers and promote efficient catalysis.
Comparative Efficacy in Different Solvent Systems
The following table summarizes the performance of the Suzuki-Miyaura coupling of this compound with arylboronic acids in various solvent systems, based on available experimental data for structurally similar compounds. It is important to note that optimal conditions can be substrate-dependent.
| Solvent System | Base | Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | Pd(OAc)₂ / SPhos | 100 | 12 | >95 | [1] |
| Toluene / H₂O (5:1) | K₃PO₄ | Pd(OAc)₂ / SPhos | 100 | 12 | >95 | [1] |
| 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | Pd(dppf)Cl₂ | 90 | 8 | 92 | [1] |
| H₂O-CH₃OH (3:1) | Na₂CO₃ | Ad-L-PdCl₂⊂dmβ-CD | Room Temp | 2 | >97 | [2] |
| H₂O-DMF (3:1) | Na₂CO₃ | Ad-L-PdCl₂⊂dmβ-CD | Room Temp | 2 | 87.7 | [2] |
| H₂O-Acetone (3:1) | Na₂CO₃ | Ad-L-PdCl₂⊂dmβ-CD | Room Temp | 2 | 61.2 | [2] |
| H₂O-CH₃CN (3:1) | Na₂CO₃ | Ad-L-PdCl₂⊂dmβ-CD | Room Temp | 2 | 31.3 | [2] |
Key Observations:
-
Polar Aprotic Solvents: Solvent systems based on polar aprotic solvents such as 1,4-dioxane and toluene, often in the presence of water, have demonstrated high efficacy for the Suzuki-Miyaura coupling of sterically hindered aryl bromides, leading to excellent yields.[1]
-
Aqueous Media: The use of aqueous solvent mixtures, particularly with methanol, has been shown to be highly effective and offers a "greener" alternative.[2] In the case of 4-bromobenzoic acid, a structurally related compound, a water-methanol mixture provided a near-quantitative yield.[2]
-
Solvent Polarity: The polarity of the solvent can significantly impact the reaction rate. While polar aprotic solvents can stabilize charged intermediates in the catalytic cycle, the choice between different polar solvents can lead to substantial variations in yield, as seen in the comparison between H₂O-CH₃OH and H₂O-CH₃CN.[2]
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide, which can be adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the experimental workflow and the core catalytic cycle, the following diagrams are provided.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Study of Palladium Catalysts for Cross-Coupling Reactions with Methyl 4-bromo-2,6-dimethylbenzoate
For researchers, scientists, and drug development professionals, the efficient synthesis of complex organic molecules is a cornerstone of innovation. Palladium-catalyzed cross-coupling reactions are a powerful tool in this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. However, the performance of these catalysts can be significantly influenced by the steric and electronic properties of the substrates. This guide provides a comparative analysis of various palladium catalyst systems for cross-coupling reactions involving the sterically hindered aryl halide, Methyl 4-bromo-2,6-dimethylbenzoate.
Due to the significant steric hindrance posed by the two ortho-methyl groups in this compound, finding specific experimental data for a wide range of cross-coupling reactions is challenging. The data presented below is a compilation of results for this substrate where available, supplemented with data from structurally similar, sterically hindered aryl bromides to provide a comparative context.
Comparative Performance of Palladium Catalysts
The following tables summarize the performance of different palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions with sterically hindered aryl bromides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For sterically hindered substrates like this compound, the choice of a bulky and electron-rich phosphine ligand is crucial to achieve high yields.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | 2-Me-THF | 100 | 18 | High | 4-Amino-3-bromobenzoic acid analog |
Data for this compound was not explicitly found in the searched literature for this reaction. The presented data for analogous substrates highlights the need for specialized ligands and conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key reaction for the synthesis of arylamines. With sterically hindered aryl halides, bulky phosphine ligands such as those from the Buchwald and Hartwig groups are often essential for efficient coupling.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Amine |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 90-110 | - | High | Various |
| Pd₂(dba)₃ | XPhos | LHMDS | Dioxane | 100 | 12-16 | High | Ammonia equivalent |
| [Pd(allyl)Cl]₂ | t-BuXPhos | - | - | - | - | High | Carbazole |
Specific yield data for the amination of this compound was not available in the searched results. The table reflects conditions for other challenging aryl bromides.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.
| Catalyst System | Ligand/Additive | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Alkyne |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Acetonitrile | - | - | High | Trimethylsilylacetylene |
| Pd(PPh₃)₂Cl₂ | CuI | i-Pr₂NH | THF | RT | - | High | Terminal Alkyne |
While general protocols exist, specific quantitative data for the Sonogashira coupling of this compound was not found in the provided search results.
Palladium-Catalyzed Cyanation
The introduction of a nitrile group is a valuable transformation in organic synthesis. Non-toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) are increasingly used.
| Catalyst System | Ligand | Cyanide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd/C | dppf | Zn(CN)₂ | DMAC | 110 | - | up to 98 |
| Pd(OAc)₂ | - | K₄[Fe(CN)₆] | DMA | 120 | 15 | 83 |
| Pd₂(dba)₃ | dppf | Zn(CN)₂ | DMF | Reflux | 16 | 88 |
The presented data is for general aryl bromides and highlights common conditions for this transformation.
Experimental Workflow & Signaling Pathways
The following diagrams illustrate a generalized workflow for palladium-catalyzed cross-coupling reactions and a simplified representation of the catalytic cycle.
Detailed Experimental Protocols
The following are generalized experimental protocols for key palladium-catalyzed cross-coupling reactions. These should be considered as starting points and may require optimization for the specific substrate, this compound.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the arylboronic acid (1.1 - 1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., SPhos, 1-5 mol%), and the base (e.g., K₃PO₄, 2-3 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water or toluene/water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried Schlenk tube. Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Workup and Purification: After cooling, the reaction mixture is filtered through a pad of celite, concentrated, and purified by column chromatography.
General Protocol for Sonogashira Coupling (Copper-Free)
-
Reaction Setup: In a dry Schlenk tube under an argon atmosphere, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Reagent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) followed by the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C).
-
Workup and Purification: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, concentrate, and purify by column chromatography.
General Protocol for Palladium-Catalyzed Cyanation
-
Reaction Setup: To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand (if applicable), and the cyanide source (e.g., K₄[Fe(CN)₆]·3H₂O, 0.5 equiv). Add this compound (1.0 equiv).
-
Solvent Addition: Seal the vessel, evacuate and backfill with nitrogen. Add the degassed solvent (e.g., dioxane/water).
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 100-120 °C) and stir for the required time.
-
Workup and Purification: After cooling, perform an appropriate aqueous workup, extract with an organic solvent, dry, concentrate, and purify the product.
Comparative Analysis of Methyl 4-bromo-2,6-dimethylbenzoate Characterization Data Against Literature Precedents
For Immediate Release
This guide provides a comparative analysis of the characterization data for Methyl 4-bromo-2,6-dimethylbenzoate. A comprehensive search of scientific literature and chemical databases did not yield specific experimental values for the melting point, boiling point, ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.
To offer a valuable comparative framework for researchers, this guide presents the available characterization data for two closely related isomers: Methyl 4-bromobenzoate and Methyl 4-bromo-3-methylbenzoate. This information can serve as a useful reference for those synthesizing or working with this compound, allowing for an informed estimation of its expected physical and spectroscopic properties.
Comparison of Physical and Spectroscopic Data
The following table summarizes the reported literature values for the characterization of Methyl 4-bromobenzoate and Methyl 4-bromo-3-methylbenzoate.
| Property | Methyl 4-bromobenzoate | Methyl 4-bromo-3-methylbenzoate |
| Melting Point (°C) | 77-81 | 38-44 |
| Boiling Point (°C) | 246 | Not available |
| ¹H NMR (CDCl₃, δ ppm) | 7.89 (d, J=8.6 Hz, 2H), 7.58 (d, J=8.6 Hz, 2H), 3.91 (s, 3H) | 7.80 (d, J=8.4 Hz, 1H), 7.63 (s, 1H), 7.29 (d, J=8.4 Hz, 1H), 3.89 (s, 3H), 2.42 (s, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | 166.4, 131.7, 131.2, 129.8, 128.0, 52.3 | 166.5, 140.2, 133.5, 131.3, 130.2, 128.8, 52.2, 22.8 |
| IR (cm⁻¹) | C=O stretch: ~1720, C-O stretch: ~1280, C-Br stretch: ~680 | Not available |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below. These protocols are generalized for aromatic esters and can be adapted for the analysis of this compound.
Melting Point Determination
A small quantity of the crystalline solid is packed into a capillary tube, which is then placed in a melting point apparatus.[1][2][3][4] The sample is heated at a slow, controlled rate.[4] The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
For ¹H and ¹³C NMR analysis, a sample of the compound (typically 5-20 mg for ¹H and 20-50 mg for ¹³C) is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), and transferred to an NMR tube.[5][6] The spectrum is recorded on an NMR spectrometer, and chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).[7]
Infrared (IR) Spectroscopy
The infrared spectrum of a solid sample can be obtained using the Attenuated Total Reflectance (ATR) technique.[8] A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[9] The IR spectrum is then recorded, showing the absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.[10] Alternatively, a thin solid film can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[11]
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. byjus.com [byjus.com]
- 3. pennwest.edu [pennwest.edu]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. rsc.org [rsc.org]
- 8. amherst.edu [amherst.edu]
- 9. webassign.net [webassign.net]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to Assessing the Purity of Synthesized Methyl 4-bromo-2,6-dimethylbenzoate
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to ensure the reliability of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of Methyl 4-bromo-2,6-dimethylbenzoate, a key intermediate in various synthetic pathways. This document outlines detailed experimental protocols, presents comparative data, and offers visualizations to aid in the selection of the most appropriate analytical methodology.
Comparison of Analytical Methods
A multi-faceted approach is often necessary for a thorough purity assessment. The choice of method depends on the expected impurities, the required level of accuracy, and the available instrumentation. The primary techniques for analyzing this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation: Quantitative Comparison of Analytical Techniques
| Parameter | HPLC-UV | GC-MS | Quantitative ¹H NMR (qNMR) |
| Principle | Chromatographic separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Chromatographic separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass-based detection. | Spectroscopic measurement of the molar concentration of an analyte relative to a certified internal standard. |
| Information Provided | Purity percentage based on peak area, detection of non-volatile impurities. | Purity percentage, identification of volatile impurities and isomers based on mass spectra. | Absolute purity determination without the need for a specific reference standard of the analyte, structural confirmation. |
| Key Advantage | Robust, versatile for a wide range of compounds, and highly quantitative with proper calibration. | High sensitivity and specificity, excellent for separating and identifying volatile isomers and byproducts. | A primary analytical method that provides direct, highly accurate quantification and structural information.[1][2][3] |
| Key Limitation | Co-elution of impurities with similar polarity can occur, requiring careful method development. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. |
| Typical Limit of Quantitation (LOQ) | ~0.01% | ~0.001% | ~0.1% |
| Precision (%RSD) | < 2% | < 5% | < 1% |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and the impurity profile of the synthesized material.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for quantifying the main component and non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended to ensure separation of the relatively nonpolar product from the more polar starting material (4-bromo-2,6-dimethylbenzoic acid).
-
Gradient Program: Start with 60% acetonitrile and increase to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile impurities, including potential isomers.
-
Instrumentation: A standard GC system coupled to a mass spectrometer.
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-400 amu.
-
Sample Preparation: Dilute the sample in a suitable solvent such as ethyl acetate to a concentration of approximately 1 mg/mL.
-
Identification and Quantification: Impurities are identified by their mass spectra and retention times. Quantification can be performed using the peak area percentage.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte.[2][4]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or 1,4-dinitrobenzene.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃ or DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for purity assessment and a decision-making process for selecting the appropriate analytical technique.
References
Safety Operating Guide
Essential Safety and Operational Guide for Methyl 4-bromo-2,6-diMethylbenzoate
This guide provides crucial safety, handling, and disposal protocols for Methyl 4-bromo-2,6-diMethylbenzoate, tailored for researchers and professionals in drug development. The following procedures are based on established safety data for closely related brominated aromatic esters and are designed to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is anticipated to possess hazards similar to other brominated organic compounds and aromatic esters. Based on available safety data for analogous compounds, the primary hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Respiratory Irritation: May cause respiratory irritation, particularly if in solid form and dust is generated.[2]
-
Harmful if Swallowed: May be harmful if ingested.[1]
Quantitative Hazard Classification (Based on similar compounds):
| Hazard Classification | Category |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Irritation | 2 |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| PPE Type | Specification |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield is recommended when handling larger quantities or if there is a splash hazard.[1][3] |
| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[4][5] Gloves should be inspected before use and replaced immediately if contaminated or damaged.[3] |
| Body Protection | A laboratory coat must be worn and fully buttoned.[3] For larger quantities or potential for significant exposure, chemical-resistant coveralls are recommended.[6] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation.[1][7] If dust is generated or work is performed in a poorly ventilated area, a NIOSH-approved respirator is necessary.[3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to use in experimental procedures.
Experimental Workflow Diagram
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. mcrsafety.com [mcrsafety.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
